molecular formula C7H14O6 B117466 4-O-Methyl-D-glucose CAS No. 4132-38-1

4-O-Methyl-D-glucose

Número de catálogo: B117466
Número CAS: 4132-38-1
Peso molecular: 194.18 g/mol
Clave InChI: GQYKSISLCPUNJT-BDVNFPICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-O-Methyl-D-glucose is a methylated sugar derivative that serves as a valuable tool in biochemical and enzymology research. Its primary research value lies in its role as a key intermediate or analog in the study of carbohydrate metabolism and the enzymatic conversion of biomass-derived sugars. Recent research explores enzymatic pathways for producing bio-based chemicals from glucuronoxylans found in hardwood, where 4-O-methyl-D-glucuronic acid—a closely related compound—is a significant component . The enzymatic release and modification of such methylated sugars are critical steps in the production of potential bio-based chemical building blocks, including dicarboxylic acids for polymer and detergent applications . Furthermore, methylated glucose derivatives, such as various O-methyl-glucopyranosides, are frequently utilized in scientific studies, from the synthesis of standardized model compounds for structural analysis to probing the mechanisms of glucose transporters like SGLT2 . Research into these transporters, which is vital for understanding glucose reabsorption and developing diabetes treatments, often employs methyl-glucoside analogs to elucidate transport mechanisms and inhibitor binding . This compound provides researchers with a specialized chemical probe to investigate these and other complex biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKSISLCPUNJT-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(CO)O)C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315186
Record name 4-O-Methyl-D-glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-38-1
Record name 4-O-Methyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4132-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methyl-D-glucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Biological Activity and Applications of 4-O-Methyl-D-Glucose in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in cellular metabolic profiling is decoupling glucose transport kinetics from downstream intracellular metabolism. When native D-glucose enters a cell, it is rapidly phosphorylated and funneled into glycolysis, making it nearly impossible to measure the isolated activity of Glucose Transporter (GLUT) proteins. To solve this, we rely on non-metabolizable analogs. This technical guide explores the structural mechanics, experimental utility, and biological activity of 4-O-Methyl-D-glucose (4-OMG) —a precision tool for isolating transport mechanisms and advancing drug development.

Structural and Mechanistic Grounding

The utility of 4-OMG is entirely dictated by its unique stereochemistry. 4-OMG (C₇H₁₄O₆, CAS 4132-38-1) is a monomethylated derivative of D-glucose where a methoxy group (-OCH₃) substitutes the hydroxyl group at the C4 position[1]. In aqueous solutions, it exists predominantly (>90%) in the β-pyranose form, adopting the highly stable ^4C_1 chair configuration[1].

The Causality of Hexokinase Resistance

To understand why 4-OMG is a non-metabolizable analog, we must look at the enzymatic mechanics of hexokinase. Hexokinase catalyzes the phosphorylation of glucose at the C6 position, a process that requires a massive conformational shift in the enzyme—an "induced fit"—triggered by a specific hydrogen-bonding network with the glucose substrate.

While the C6 position in 4-OMG remains unmodified, the bulky methoxy group at C4 disrupts the critical hydrogen-bonding network required for the enzyme's active site to close[1]. This steric hindrance prevents hexokinase from achieving the necessary conformation to transfer the terminal phosphate from ATP. Consequently, 4-OMG is transported into the cell via GLUT proteins but cannot be phosphorylated, leading to its intracellular accumulation. This makes it an invaluable tracer for glucose transport mechanisms[1].

Quantitative Data: Comparative Analysis of Glucose Analogs

When designing a transport assay, selecting the correct analog is critical. While 3-O-Methyl-D-glucose (3-OMG) is traditionally used, 4-OMG offers distinct physicochemical properties due to altered hydration dynamics. Below is a comparative summary of their quantitative properties:

Property3-O-Methyl-D-glucose (3-OMG)4-O-Methyl-D-glucose (4-OMG)
Molecular Modification Methoxy group at C3Methoxy group at C4
Hexokinase Phosphorylation ResistantResistant (due to C4 steric hindrance)[1]
Aqueous Solubility (25°C) 850 g/L720 g/L[1]
Predominant Aqueous Form β-pyranoseβ-pyranose (>90%)[1]
Molecular Weight 194.18 g/mol 194.18 g/mol [1]
Primary Assay Utility Transport kineticsTransport kinetics & Glycosylation studies

Experimental Protocol: Zero-Trans Unidirectional Transport Assay

A robust assay must be a self-validating system. If you only measure the accumulation of a radiolabeled tracer, you cannot definitively prove that the uptake was mediated by GLUT transporters rather than passive membrane leak or endocytosis. The following protocol utilizes 4-OMG to measure unidirectional transport kinetics, incorporating mandatory internal controls.

Self-Validating System Components:
  • Experimental Cohort: Cells treated with the test compound (e.g., a novel insulin mimetic).

  • Positive Control: Cells stimulated with 100 nM Insulin for 30 minutes (validates GLUT4 translocation machinery is functional).

  • Negative Control (Background): Cells pre-treated with 50 µM Cytochalasin B, a potent and specific inhibitor of GLUT transporters. Subtracting this value from the experimental cohort isolates true carrier-mediated transport.

Step-by-Step Methodology:

Phase 1: Cell Preparation & Starvation

  • Wash the adherent cell monolayer three times with warm, glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.

  • Incubate cells in glucose-free KRB for 2 hours at 37°C.

    • Causality: This step is critical to deplete endogenous intracellular glucose and metabolic intermediates. It ensures that all cell-surface GLUT transporters are unoccupied, establishing a "zero-trans" condition that maximizes the inward concentration gradient for 4-OMG.

Phase 2: Assay Initiation

  • Aspirate the starvation buffer and rapidly add KRB buffer containing 1 mM unlabeled 4-OMG spiked with[³H]-4-OMG (1 µCi/mL).

  • Incubate at 37°C for exactly 3 minutes.

    • Causality: Transport kinetics are only linear for a very short window. A 3-minute incubation ensures you are measuring the initial rate of uptake before intracellular 4-OMG accumulates enough to trigger significant carrier-mediated efflux.

Phase 3: Assay Termination (The "Freeze" Step)

  • Rapidly aspirate the radioactive assay buffer.

  • Immediately wash the cells three times with ice-cold PBS containing 0.1 mM Phloretin.

    • Causality: The abrupt drop to 4°C halts lipid bilayer fluidity, while Phloretin competitively binds to the extracellular face of GLUT transporters, locking them in place. This prevents the rapid efflux of intracellular [³H]-4-OMG that would otherwise occur during the washing steps, preserving the integrity of the data.

Phase 4: Lysis and Quantification

  • Lyse the cells using 0.1 M NaOH and neutralize with HCl.

  • Quantify the intracellular accumulation of[³H]-4-OMG via liquid scintillation counting, and normalize the data to total protein content using a standard BCA assay.

Pathway Visualization: Transport Isolation

The following diagram illustrates the logical relationship and differential cellular fate between native D-glucose and 4-OMG, highlighting the exact point of metabolic blockade.

G cluster_DGlc cluster_4OMG Extracellular Extracellular Space D_Glucose D-Glucose GLUT1 GLUT Transporter D_Glucose->GLUT1 Intracellular_Glc Intracellular D-Glucose GLUT1->Intracellular_Glc Hexokinase1 Hexokinase Intracellular_Glc->Hexokinase1 G6P Glucose-6-Phosphate (Metabolized) Hexokinase1->G6P Four_OMG 4-O-Methyl-D-glucose (4-OMG) GLUT2 GLUT Transporter Four_OMG->GLUT2 Intracellular_4OMG Intracellular 4-OMG (Accumulation) GLUT2->Intracellular_4OMG Hexokinase2 Hexokinase Intracellular_4OMG->Hexokinase2 Blocked Steric Hindrance at C4 Hexokinase2->Blocked Blocked->Intracellular_4OMG Phosphorylation Blocked

Comparative Cellular Fate: D-Glucose Metabolism vs. 4-OMG Transport Isolation.

Emerging Applications in Drug Development

Beyond basic transport assays, 4-OMG is increasingly utilized in advanced pharmacological research:

  • Targeting the Warburg Effect in Oncology: Cancer cells upregulate GLUT1 and GLUT3 to fuel aerobic glycolysis. 4-OMG is utilized in high-throughput screening to identify specific small-molecule GLUT inhibitors. Because 4-OMG is not metabolized, researchers can be certain that a reduction in signal is due to transport inhibition, rather than off-target inhibition of downstream metabolic enzymes like hexokinase or pyruvate kinase.

  • Pharmacokinetics and Flavonoid Glycosylation: Poor bioavailability is a major hurdle for therapeutic flavonoids. Recent biotechnological advances have utilized entomopathogenic fungi to biotransform flavonoids by attaching a 4-O-methylglucose moiety. This specific glycosylation profoundly alters the molecule's membrane permeability and enables active transport across the intestinal epithelium via Sodium-Glucose Co-Transporter 1 (SGLT1) and GLUT2, fundamentally improving the pharmacokinetic profile of compounds like quercetin[2].

  • Enzyme Kinetics & Biosensors: While resistant to hexokinase, 4-OMG acts as a substrate (albeit with altered kinetics) for other enzymes like glucose oxidase (GOx), making it a valuable tool for studying enzyme promiscuity and optimizing biosensor specificities[3].

References

  • Buy 4-O-Methyl-D-glucose (EVT-1199463) | 4132-38-1 - EvitaChem. EvitaChem.
  • Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC.
  • Products (7-O-β-D-(4″-O-methylglucopyranosyl)-quercetin (2),... - ResearchGate.

Sources

natural sources and derivation of 4-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Sources and Derivation of 4-O-Methyl-D-glucose

Executive Summary

4-O-Methyl-D-glucose (CAS No. 4132-38-1) is a naturally occurring monomethylated derivative of D-glucose with significant utility in biochemical and biomedical research.[1][2] Unlike its parent molecule, D-glucose, the methylation at the C4 hydroxyl position imparts unique chemical properties, making it a valuable tool for investigating carbohydrate chemistry, the structure of plant cell walls, and glucose transport mechanisms.[1] This technical guide provides a comprehensive overview of the primary natural sources of 4-O-Methyl-D-glucose, focusing on its existence as a structural component within plant hemicelluloses. Furthermore, it details an authoritative, step-by-step methodology for its derivation, isolation, and subsequent analytical characterization, designed for researchers, scientists, and professionals in the field of drug development.

The Foundational Chemistry and Significance of 4-O-Methyl-D-glucose

Chemical Identity

4-O-Methyl-D-glucose is an aldohexose derivative with the chemical formula C₇H₁₄O₆ and a molecular weight of approximately 194.18 g/mol .[2][3] The core structure is the D-glucose backbone, with a methoxy group (-OCH₃) substituting the hydroxyl group at the C4 position.[1] This modification, while seemingly minor, significantly alters its stereoelectronic properties and biological reactivity. For instance, the C4 methoxy group introduces steric hindrance that prevents phosphorylation by hexokinase, a key enzyme in glycolysis. This metabolic inertia allows it to be used as a tracer for studying glucose transport mechanisms across cell membranes, distinct from metabolic flux.[1]

Scientific and Research Applications

The primary value of 4-O-Methyl-D-glucose lies in its role as a structural component of complex polysaccharides, particularly in the plant kingdom.[1] Its liberation and study are crucial for:

  • Elucidating Plant Cell Wall Architecture: As a constituent of hemicellulose, its presence and linkages provide vital information about the complex, three-dimensional structure of plant cell walls.[1]

  • Biomass Valorization: Understanding the composition of hemicelluloses, including their methylated sugar content, is essential for developing efficient enzymatic and chemical processes for converting biomass into biofuels and other value-added products.[4]

  • Carbohydrate Chemistry: It serves as a model compound and reference standard in the synthesis and analysis of complex carbohydrates and glycoconjugates.[5][6]

Natural Occurrence: A Constituent of Complex Polysaccharides

4-O-Methyl-D-glucose is not typically found as a free monosaccharide in nature. Instead, it exists as a covalently linked residue within larger biopolymers, primarily the hemicellulose fraction of plant cell walls.

Primary Sources: Hardwood Hemicelluloses

The most abundant and well-documented sources of 4-O-Methyl-D-glucose are the hemicelluloses of certain hardwood tree species.[1] Specifically, it is a key component of a polysaccharide known as 4-O-methylglucuronoxylan . This polymer consists of a backbone of β-(1→4)-linked D-xylose units, with side chains of 4-O-methyl-α-D-glucuronic acid linked at the O-2 position of the xylose residues.[1][4][7] During acidic hydrolysis of this xylan, the glucuronic acid moiety can be decarboxylated or otherwise modified, leading to the release of 4-O-Methyl-D-glucose.

A crucial intermediate in its derivation is the aldobiouronic acid, 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose , which is a direct hydrolysis product of the hemicellulose.[1][8] Further hydrolysis of this disaccharide yields both 4-O-Methyl-D-glucose and its precursor, 4-O-methyl-D-glucuronic acid.[1][8]

Other Documented Plant Sources

Beyond the well-studied Populus genus, related glucuronoxylans containing 4-O-methyl-D-glucuronic acid residues have been isolated from other plant sources, implying their potential as sources for 4-O-Methyl-D-glucose derivation. These include:

  • Sugar Beet Pulp: A (4-O-methyl-D-glucurono)-D-xylan has been successfully isolated and characterized from sugar beet pulp.[9]

  • Campomanesia xanthocarpa (Guavirova) fruits: Hemicellulose extracted from these fruits also contains (4-O-methyl-α-D-glucurono)-β-D-xylan.[10]

Table 1: Prominent Natural Sources of 4-O-Methyl-D-glucose Precursors
Source TypeSpeciesPrecursor Polymer / CompoundKey References
HardwoodPopulus tacamahacca (Balsam Poplar)4-O-methylglucuronoxylan[1][8]
HardwoodPopulus tremuloides (Quaking Aspen)4-O-methylglucuronoxylan[1]
AgriculturalBeta vulgaris (Sugar Beet)(4-O-methyl-D-glucurono)-D-xylan[9]
FruitCampomanesia xanthocarpa(4-O-methyl-α-D-glucurono)-β-D-xylan[10]

Derivation and Isolation from Natural Sources: A Technical Workflow

The derivation of 4-O-Methyl-D-glucose is fundamentally a process of controlled degradation of its parent polysaccharide followed by meticulous purification. The general workflow involves extraction of the hemicellulose, acid hydrolysis to cleave glycosidic bonds, and chromatographic separation of the resulting monosaccharide mixture.

General Isolation Workflow

The logical flow for isolating 4-O-Methyl-D-glucose from a hardwood source is depicted below. This process begins with the raw biomass and proceeds through extraction, hydrolysis, and purification stages to yield the target molecule.

G A Raw Plant Material (e.g., Populus wood shavings) B Delignification & Hemicellulose Extraction (e.g., Alkaline Extraction) A->B  Processing C Isolated Hemicellulose (4-O-methylglucuronoxylan) B->C  Isolation D Acid Hydrolysis (e.g., 2M Trifluoroacetic Acid) C->D  Depolymerization E Crude Monosaccharide Hydrolysate (Mixture of Xylose, Glucose, 4-O-Me-Glc, etc.) D->E  Liberation F Chromatographic Purification (e.g., Column Chromatography on Cellulose or Silica) E->F  Separation G Purified 4-O-Methyl-D-glucose F->G  Final Product

Caption: General workflow for the derivation of 4-O-Methyl-D-glucose from plant biomass.

Detailed Experimental Protocol: Isolation from Populus Hemicellulose

This protocol synthesizes established methodologies for carbohydrate chemistry to provide a robust pathway for the isolation of 4-O-Methyl-D-glucose.[8][11]

Step 1: Extraction of Hemicellulose

  • Material Preparation: Begin with finely ground, air-dried hardwood (e.g., Populus tremuloides). The increased surface area facilitates efficient extraction.

  • Delignification: Perform a delignification step, for instance, with an acidic sodium chlorite solution, to remove lignin, which can interfere with subsequent steps.

  • Alkaline Extraction: Treat the delignified pulp with an alkaline solution (e.g., 10-24% potassium hydroxide) containing a reducing agent like sodium borohydride (NaBH₄).

    • Causality: Alkali solubilizes the hemicellulose fraction, separating it from the crystalline cellulose. NaBH₄ is crucial to prevent the alkaline "peeling" degradation of the polysaccharide chains from their reducing ends, thus preserving the integrity of the polymer.

  • Precipitation: Neutralize the alkaline extract with acetic acid and precipitate the hemicellulose by adding an excess of ethanol (typically 3-4 volumes).

  • Collection: Centrifuge the suspension to collect the precipitated hemicellulose. Wash the pellet with ethanol and diethyl ether before drying.

Step 2: Acid Hydrolysis

  • Reaction Setup: Suspend the dried hemicellulose in 2 M trifluoroacetic acid (TFA) at a concentration of approximately 10-20 mg/mL in a pressure-tolerant, sealed vessel.

    • Causality: TFA is the reagent of choice for quantitative hydrolysis of polysaccharides. It effectively cleaves the glycosidic linkages while being highly volatile, which simplifies its removal after the reaction is complete, preventing the need for a complex neutralization and desalting step.

  • Hydrolysis: Heat the suspension at 121°C for 1-2 hours.

  • TFA Removal: Cool the reaction mixture to room temperature. Remove the TFA by evaporation under a stream of nitrogen or by using a rotary evaporator. Co-evaporate with water or methanol multiple times to ensure complete removal of residual acid.

Step 3: Purification via Column Chromatography

  • Column Preparation: Prepare a chromatography column packed with a suitable stationary phase, such as powdered cellulose or silica gel. Equilibrate the column with the chosen mobile phase. A common solvent system for sugar separation is butanol-ethanol-water.[12]

  • Sample Loading: Dissolve the dried, crude hydrolysate in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

    • Causality: Separation is based on the differential partitioning of the various sugars between the stationary and mobile phases. Less polar sugars generally elute faster than more polar ones. The elution order will depend on the exact system but allows for the separation of 4-O-Methyl-D-glucose from xylose, unmethylated glucose, and uronic acids.

  • Fraction Analysis: Analyze the collected fractions for the presence of 4-O-Methyl-D-glucose using a suitable method, such as thin-layer chromatography (TLC) with an appropriate stain (e.g., aniline phthalate).[12]

  • Pooling and Concentration: Pool the fractions containing the pure compound and concentrate them under reduced pressure to yield 4-O-Methyl-D-glucose, often as a colorless syrup.[13]

Analytical Characterization and Quality Control

Confirming the identity and purity of the isolated 4-O-Methyl-D-glucose is a critical final step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of sugars, derivatization is required prior to GC analysis.[14] A common method involves converting the sugar to its methoxime-trimethylsilyl (MO-TMS) ether derivative.[15] The resulting derivative is volatile and provides a characteristic fragmentation pattern upon mass spectrometry, allowing for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with pulsed amperometric detection (PAD) or refractive index (RI) detection, can be used to analyze the purity of the final product without derivatization.[14] More advanced UPLC methods can achieve rapid separation of complex monosaccharide mixtures.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for absolute structural confirmation.[9][14] Key diagnostic signals include the anomeric proton (H-1), the protons adjacent to the methoxy group, and the characteristic sharp singlet of the methoxy group itself (~3.5 ppm in ¹H NMR). Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to assign all proton and carbon signals, confirming the position of the methyl group at C4.

Conclusion

4-O-Methyl-D-glucose is a scientifically valuable carbohydrate derivative whose primary natural reservoir is the 4-O-methylglucuronoxylan component of hardwood hemicellulose. Its derivation is a multi-stage process requiring careful extraction of the parent polymer, controlled acid hydrolysis to liberate the monosaccharide, and rigorous chromatographic purification. The protocols and analytical strategies outlined in this guide provide a robust framework for obtaining and validating this compound for advanced research in carbohydrate chemistry, plant biology, and metabolic studies. As interest in biomass utilization grows, a deeper understanding of the derivation and properties of such minor but significant sugars will become increasingly important.

References

  • EvitaChem. (n.d.). 4-O-Methyl-D-glucose (EVT-1199463) | 4132-38-1.
  • Perry, M. B., & Webb, A. C. (1974). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Canadian Journal of Chemistry, 52(2), 291-293.
  • Lemieux, R. U., & Bauer, H. F. (1953). A METHOD FOR THE IDENTIFICATION OF THE MONO-O-METHYLGLUCOSES. Canadian Journal of Chemistry, 31(8), 814-819.
  • Shojaee-Moradie, F., Jackson, N. C., Jones, R. H., Mallet, A. I., Hovorka, R., & Umpleby, A. M. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of Mass Spectrometry, 31(9), 961-966.
  • Timell, T. E. (1962). 4-O-METHYL-D-GLUCURONIC ACID AND 4-O-METHYL-D-GLUCOSE. Canadian Journal of Chemistry, 40(2), 22-25.
  • ResearchGate. (n.d.). Synthesis of oxidized methyl 4-O-methyl-β-D-glucopyranoside and methyl β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions | Request PDF.
  • PubChem. (n.d.). 4-O-Methyl-D-glucose. National Center for Biotechnology Information.
  • ResearchGate. (2015). Development of a new high-throughput method to determine the composition of ten monosaccharides including 4-O-methyl glucuronic acid from plant cell walls using ultra-performance liquid chromatography.
  • Britannica. (2026). Methyl Ethers, Formation, Structure - Carbohydrate.
  • ECHEMI. (n.d.). Buy 4-O-Methyl-D-glucose Industrial Grade from BOC Sciences.
  • Taylor & Francis Online. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • Levavasseur, F., et al. (2001). Isolation and NMR characterisation of a (4-O-methyl-D-glucurono)-D-xylan from sugar beet pulp. Carbohydrate Research, 330(2), 291-296.
  • ResearchGate. (n.d.). Isolation, NMR characterization and bioactivity of a (4-O-methyl-α-D-glucurono)-β-D-xylan from Campomanesia xanthocarpa Berg fruits | Request PDF.
  • Pattathil, S., et al. (2012). Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II. BMC Plant Biology, 12, 113.
  • Synthose. (n.d.). 4-O-Methyl-D-glucose, Min. 97%.
  • PubMed. (2002). Synthesis of oxidized methyl 4-O-methyl-beta-D-glucopyranoside and methyl beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions.
  • Hirsch, J., Langer, V., & Koóš, M. (n.d.). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules.
  • Dumon, C., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels, 13, 44.

Sources

aqueous solubility and stability of 4-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility and Stability of 4-O-Methyl-D-glucose

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility and chemical stability of 4-O-Methyl-D-glucose (4-OMe-Glc), a critical monosaccharide derivative used in carbohydrate chemistry and as a tool in biological research. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties of 4-OMe-Glc, presents field-proven protocols for determining its solubility and stability, and explains the underlying chemical principles governing these characteristics. By integrating theoretical knowledge with practical, step-by-step methodologies, this guide serves as an essential resource for the effective handling, formulation, and application of 4-O-Methyl-D-glucose.

Introduction: The Significance of 4-O-Methyl-D-glucose

4-O-Methyl-D-glucose is a monomethylated derivative of D-glucose where a methyl group replaces the hydrogen of the hydroxyl group at the C4 position.[1] This seemingly minor structural modification imparts significant changes to its physicochemical and biological properties compared to its parent molecule, D-glucose. The methylation at the C4 position prevents the molecule from being phosphorylated by hexokinase, making it a non-metabolizable glucose analog.[1] This property is invaluable for researchers studying glucose transport mechanisms, as it allows for the decoupling of cellular uptake from downstream metabolic events.

Understanding the aqueous solubility and chemical stability of 4-O-Methyl-D-glucose is paramount for its application. Solubility dictates the maximum achievable concentration in aqueous media, a critical parameter for preparing stock solutions and designing in vitro assays. Stability, particularly concerning pH and temperature, determines the compound's shelf-life and its suitability for use under various experimental or formulation conditions. Degradation can lead to the formation of impurities, such as D-glucose and methanol, which could confound experimental results or compromise the quality of a pharmaceutical formulation. This guide provides the foundational knowledge and detailed protocols necessary to accurately characterize these critical parameters.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of 4-O-Methyl-D-glucose is essential before undertaking experimental work. These properties influence its behavior in both solid and solution states.

PropertyValueSource
CAS Number 4132-38-1[1][2]
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal[2]
Appearance White to off-white crystalline solidInferred
Primary Form Predominantly in the β-pyranose form (>90% in aqueous solution)[1]

Aqueous Solubility Determination

The methylation at the C4 position alters the hydrogen-bonding network of the glucose molecule. While the polar hydroxyl groups ensure water solubility, the methoxy group can lead to altered hydration dynamics, resulting in a different solubility profile compared to other methylated hexoses.[1] For instance, the C4 isomer exhibits lower aqueous solubility than 3-O-methyl-D-glucose (720 g/L vs. 850 g/L at 25°C).[1]

To empirically determine solubility, the shake-flask method is the gold standard, providing a measure of thermodynamic equilibrium solubility.[3][4]

Experimental Protocol: Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium aqueous solubility of 4-O-Methyl-D-glucose.[3][5][6]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Adding an excess of the solid and allowing sufficient time for agitation ensures this equilibrium is reached, providing a true measure of the maximum concentration of the compound that can be dissolved in the solvent at a given temperature.

Methodology:

  • Preparation: Add an excess amount of solid 4-O-Methyl-D-glucose (e.g., 100 mg) to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the suspension for a prolonged period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is achieved.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. To ensure complete removal of particulate matter, which would artificially inflate the concentration measurement, the supernatant must be clarified. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE).[3][7]

  • Quantification:

    • Prepare a series of standard solutions of 4-O-Methyl-D-glucose of known concentrations.

    • Accurately dilute a sample of the clear filtrate.

    • Analyze the standard solutions and the diluted filtrate sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the solute.[4][8][9]

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted filtrate by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Data Summary: Aqueous Solubility

The following table should be populated with experimentally determined values.

Temperature (°C)SolventSolubility (g/L)Molarity (mol/L)
25Purified Watere.g., 720[1]e.g., 3.71
Visualization: Shake-Flask Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 4-OMe-Glc to known volume of water B Agitate at constant T (24-72 hours) A->B C Centrifuge suspension B->C D Filter supernatant (0.45 µm filter) C->D E Dilute clear filtrate D->E F Analyze via HPLC/GC-MS E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.

Chemical Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development and research that helps establish the intrinsic stability of a molecule.[10] By subjecting the compound to conditions more severe than its intended storage, we can identify likely degradation pathways and products.[10][11] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies, typically targeting 5-20% degradation to ensure that analytical methods are stability-indicating.[12][13]

pH Stability: Hydrolysis

The stability of 4-O-Methyl-D-glucose is highly dependent on pH. While the O-methyl group is generally stable under basic conditions, the glycosidic linkage is susceptible to hydrolysis under acidic conditions.[1][14]

Mechanism of Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of glycosides proceeds via a well-established unimolecular (A-1) mechanism.[15][16]

  • Protonation: A rapid, reversible protonation of the glycosidic oxygen atom (the oxygen in the pyranose ring) by a hydronium ion forms a conjugate acid.[15]

  • Heterolysis: The rate-determining step involves the slow, unimolecular cleavage of the C1-O bond (heterolysis). This generates a resonance-stabilized cyclic carbonium-oxonium ion intermediate.[15]

  • Nucleophilic Attack: A water molecule rapidly attacks the electrophilic anomeric carbon (C1) of the intermediate.

  • Deprotonation: A final, rapid deprotonation step yields the free D-glucose and regenerates the hydronium ion catalyst.

The overall reaction results in the cleavage of the pyranose ring to produce the open-chain form of D-glucose and methanol, although the primary degradation product observed would be D-glucose itself.

Visualization: Acid Hydrolysis Mechanism

G A 4-O-Methyl-D-glucose (Pyranose form) B Protonated Intermediate A->B + H₃O⁺ B->A - H₂O C Carbonium-Oxonium Ion (Resonance Stabilized) B->C Slow (Rate-Determining) D Hemiacetal C->D + H₂O (Fast) E D-Glucose + Methanol D->E - H₃O⁺ (Fast) H_plus H₃O⁺ H2O_1 H₂O H2O_2 H₂O H_plus_2 H₃O⁺

Caption: Simplified mechanism of acid-catalyzed hydrolysis of 4-O-Methyl-D-glucose.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess the stability of 4-O-Methyl-D-glucose under various stress conditions, consistent with ICH guidelines.[12][17]

Causality: By exposing the compound to acid, base, and heat, we can simulate long-term degradation and identify the conditions under which the molecule is unstable. This is crucial for defining appropriate storage and handling procedures.

Methodology:

  • Stock Solution Preparation: Prepare an accurately weighed stock solution of 4-O-Methyl-D-glucose in purified water (e.g., 1 mg/mL).[13]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M and 1 M hydrochloric acid in separate vials.

    • Incubate one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of sodium hydroxide to halt the reaction.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M and 1 M sodium hydroxide instead of hydrochloric acid.

    • Neutralize the aliquots with an equivalent amount of hydrochloric acid.

  • Thermal Degradation (Neutral):

    • Incubate a vial of the stock solution (in water, pH neutral) at an elevated temperature (e.g., 80°C).

    • Withdraw aliquots at the specified time points.

  • Quantification:

    • Analyze all samples (including a t=0 control) using a validated, stability-indicating HPLC method. The method must be able to resolve the parent 4-O-Methyl-D-glucose peak from any potential degradants (like D-glucose).

    • Calculate the percentage of 4-O-Methyl-D-glucose remaining at each time point relative to the t=0 sample.

Data Summary: Stability Profile

Results should be tabulated to clearly show the extent of degradation under each condition.

ConditionTemperature (°C)Time (hours)% 4-OMe-Glc Remaining
0.1 M HCl6024e.g., 85.2%
1 M HCl6024e.g., 45.7%
Purified Water8024e.g., 99.5%
0.1 M NaOH6024e.g., 99.8%
1 M NaOH6024e.g., 99.6%

Conclusion and Recommendations

This guide has established that 4-O-Methyl-D-glucose is a water-soluble compound, with a solubility profile influenced by the C4 methoxy group's effect on hydrogen bonding.[1] The definitive method for quantifying its aqueous solubility is the shake-flask protocol, which measures the thermodynamic equilibrium state.

Chemically, 4-O-Methyl-D-glucose demonstrates significant stability in neutral and alkaline aqueous solutions at moderate temperatures. However, it is susceptible to degradation under acidic conditions via a well-defined acid-catalyzed hydrolysis mechanism.[1][15] The rate of this degradation is dependent on both pH and temperature.

For researchers, scientists, and drug development professionals, these findings lead to the following key recommendations:

  • Solution Preparation: Aqueous stock solutions should be prepared in a neutral pH buffer (e.g., PBS, pH 7.4) to ensure maximum stability.

  • Storage: For long-term storage, solutions should be kept at low temperatures (e.g., 2-8°C or frozen) and buffered to a neutral pH. Avoid acidic conditions.

  • Experimental Design: When using 4-O-Methyl-D-glucose in acidic environments, its potential for hydrolysis must be considered, and appropriate controls should be included. Stability in the specific experimental medium should be confirmed if used for extended periods.

By adhering to these principles and utilizing the protocols outlined herein, professionals can ensure the accurate and reliable application of 4-O-Methyl-D-glucose in their research and development endeavors.

References

  • Title: Buy 4-O-Methyl-D-glucose (EVT-1199463)
  • Title: 4-O-Methyl-D-glucose | C7H14O6 | CID 21302172 Source: PubChem - NIH URL
  • Title: The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions Source: The Royal Society URL
  • Title: Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: General Experimental Protocol for Determining Solubility Source: Benchchem URL
  • Title: THE ACID HYDROLYSIS OF GLYCOSIDES: I.
  • Title: Methyl glucoside hydrolysis catalyzed by beta-glucosidase Source: PubMed URL
  • Title: THE ACID HYDROLYSIS OF GLYCOSIDES: I.
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Millipore Corporation URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
  • Source: IJCRT.
  • Title: Shake Flask Method Summary Source: BioAssay Systems URL
  • Title: Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample Source: MDPI URL
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
  • Title: The assay of the 3-o-methyl-d-glucose (3-OMG)

Sources

An In-depth Technical Guide to the Degradation Pathways of 4-O-Methyl-D-glucose under Alkaline Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical pathways involved in the degradation of 4-O-Methyl-D-glucose in alkaline environments. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability and reactivity of methylated monosaccharides under basic conditions. This document elucidates the core mechanisms, identifies key intermediates and final products, and provides detailed experimental protocols for the analysis of these degradation pathways.

Introduction: The Significance of Understanding Alkaline Degradation

The stability of carbohydrates in alkaline solutions is a critical consideration in a multitude of scientific and industrial contexts. For drug development professionals, understanding the degradation of modified monosaccharides like 4-O-methyl-D-glucose is paramount for ensuring the stability, efficacy, and safety of carbohydrate-based therapeutics and formulations. In the field of biomass conversion and biorefineries, alkaline treatments are frequently employed, and a thorough knowledge of the degradation pathways of cellulose and hemicellulose model compounds is essential for process optimization and the development of value-added products. This guide delves into the specific case of 4-O-methyl-D-glucose, a model compound for 4-O-substituted glucose units found in various polysaccharides, to provide a foundational understanding of its behavior in the presence of alkali.

Core Degradation Pathways: Isomerization, Rearrangement, and Fragmentation

The degradation of 4-O-methyl-D-glucose under alkaline conditions is not a single, linear process but rather a complex network of competing reactions. The primary pathways can be broadly categorized into:

  • Isomerization via the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) Transformation: The initial and pivotal step is the base-catalyzed isomerization of 4-O-methyl-D-glucose (an aldose) into its corresponding ketose, 4-O-methyl-D-fructose, through a 1,2-enediol intermediate.[1] This transformation is a well-established reaction in carbohydrate chemistry and sets the stage for subsequent degradation reactions.[2][3]

  • Formation of Isosaccharinic Acids: A major degradation route for 4-O-substituted glucoses in the presence of alkali, particularly with calcium hydroxide, is the formation of D-glucoisosaccharinic acids.[2][3] This involves a series of reactions initiated by the enediol intermediate, leading to the formation of a key α,β-dicarbonyl compound (4-deoxy-D-glycero-2,3-hexodiulose). A subsequent benzilic acid-type rearrangement of this dicarbonyl intermediate yields the stable isosaccharinic acid products.[1]

  • Fragmentation Reactions: In stronger alkaline solutions, such as sodium hydroxide, fragmentation of the carbohydrate backbone becomes a more prominent pathway.[2][3] These reactions compete with the formation of isosaccharinic acids and lead to the formation of smaller, lower molecular weight acids. Key fragmentation products include α,β-dihydroxybutyric acid and glycollic acid.[2][3]

The following diagram illustrates the interconnectedness of these primary degradation pathways.

Degradation_Pathways Figure 1: Primary Degradation Pathways of 4-O-Methyl-D-glucose in Alkaline Conditions cluster_0 Initial Isomerization cluster_1 Isosaccharinic Acid Formation cluster_2 Fragmentation 4-O-Methyl-D-glucose 4-O-Methyl-D-glucose 1,2-Enediol_Intermediate 1,2-Enediol_Intermediate 4-O-Methyl-D-glucose->1,2-Enediol_Intermediate OH- 1,2-Enediol_Intermediate->4-O-Methyl-D-glucose Reversion 4-O-Methyl-D-fructose 4-O-Methyl-D-fructose 1,2-Enediol_Intermediate->4-O-Methyl-D-fructose Isomerization alpha_beta_Dicarbonyl α,β-Dicarbonyl Intermediate 1,2-Enediol_Intermediate->alpha_beta_Dicarbonyl Elimination of H2O D-Glucoisosaccharinic_Acids D-Glucoisosaccharinic_Acids alpha_beta_Dicarbonyl->D-Glucoisosaccharinic_Acids Benzilic Acid Rearrangement Fragmentation_Products α,β-Dihydroxybutyric Acid Glycollic Acid alpha_beta_Dicarbonyl->Fragmentation_Products C-C Cleavage (e.g., NaOH)

Caption: Figure 1: Primary Degradation Pathways

Mechanistic Deep Dive: The Chemistry of Degradation

A nuanced understanding of the degradation process requires a closer examination of the underlying chemical mechanisms.

1. The Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) Transformation:

The process is initiated by the abstraction of a proton from the C2 carbon of 4-O-methyl-D-glucose by a hydroxide ion. This generates a carbanion that is in equilibrium with the 1,2-enediol intermediate. The formation of this planar enediol results in the loss of stereochemistry at C2. Reprotonation of the enediol can either regenerate the starting 4-O-methyl-D-glucose or lead to the formation of its C2 epimer, 4-O-methyl-D-mannose (though this is a minor pathway). More significantly, the enediol can tautomerize to form the ketose, 4-O-methyl-D-fructose.

2. The Pathway to Isosaccharinic Acids:

The formation of the key α,β-dicarbonyl intermediate (4-deoxy-D-glycero-2,3-hexodiulose) from the 1,2-enediol is a critical step.[1] This intermediate then undergoes a benzilic acid-type rearrangement. In this intramolecular redox reaction, a hydroxide ion attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. A subsequent 1,2-hydride shift or alkyl shift results in the formation of the α-hydroxy carboxylate, which upon acidification yields the stable D-glucoisosaccharinic acids (as a mixture of epimers).

3. The Fragmentation Cascade:

Under more vigorous alkaline conditions, such as in the presence of sodium hydroxide, the α,β-dicarbonyl intermediate can undergo carbon-carbon bond cleavage.[2][3] This fragmentation is a complex process that can lead to a variety of smaller acidic products. The formation of α,β-dihydroxybutyric acid and glycollic acid suggests a cleavage of the C3-C4 bond of the original glucose backbone.

Experimental Protocols for Investigating Degradation Pathways

To empirically study the degradation of 4-O-methyl-D-glucose, a systematic experimental approach is required. The following protocols provide a framework for conducting such investigations.

Protocol 1: Alkaline Degradation Reaction
  • Preparation of Reagents:

    • Prepare a stock solution of 4-O-methyl-D-glucose (e.g., 10 mg/mL) in deionized water.

    • Prepare the alkaline solutions (e.g., 0.1 M NaOH, 0.1 M Ca(OH)₂). Ensure the solutions are freshly prepared and deoxygenated by bubbling with nitrogen gas to prevent oxidative side reactions.

  • Reaction Setup:

    • In a series of sealed, oxygen-free reaction vessels, add a known volume of the 4-O-methyl-D-glucose stock solution.

    • Add the desired alkaline solution to achieve the target final concentration of both the sugar and the base.

    • Set up parallel reactions at different temperatures (e.g., 25°C, 50°C, 100°C) using a temperature-controlled water bath or heating block.

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

    • Immediately neutralize the aliquot with a suitable acid (e.g., HCl or H₂SO₄) to quench the reaction.

    • Store the neutralized samples at -20°C until analysis.

Protocol 2: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation and Column:

    • An HPLC system equipped with a refractive index (RI) detector for the analysis of the remaining 4-O-methyl-D-glucose and a UV or mass spectrometry (MS) detector for the acidic degradation products.

    • For the analysis of saccharinic and other organic acids, a suitable column such as a mixed-mode anion exchange/reversed-phase column or an ion-exclusion column is recommended.

  • Mobile Phase and Gradient:

    • The mobile phase composition will depend on the chosen column. For ion-exclusion chromatography, an acidic mobile phase (e.g., dilute sulfuric acid) is typically used. For mixed-mode chromatography, a gradient of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) may be employed.

  • Sample Preparation:

    • Thaw the neutralized samples.

    • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Quantification:

    • Prepare calibration curves for 4-O-methyl-D-glucose and, if available, authentic standards of the expected degradation products (e.g., glycolic acid).

    • For products where standards are not available, semi-quantification can be performed based on peak area relative to an internal standard.

Protocol 3: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization:

    • The non-volatile acidic degradation products must be derivatized to make them amenable to GC analysis. A common method is trimethylsilylation (TMS).

    • Procedure: Evaporate a known volume of the neutralized sample to dryness under a stream of nitrogen. Add a mixture of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Use a temperature gradient to separate the derivatized compounds.

    • The mass spectrometer will provide mass spectra for each eluting peak.

  • Identification:

    • Identify the degradation products by comparing their mass spectra with libraries of known compounds (e.g., NIST mass spectral library) and by interpreting the fragmentation patterns.

Data Presentation: A Quantitative Look at Degradation

The following table provides a hypothetical summary of quantitative data that could be obtained from the described experimental protocols.

Time (hours)4-O-Methyl-D-glucose Remaining (%)D-Glucoisosaccharinic Acids (relative peak area)Fragmentation Products (relative peak area)
010000
185105
4503515
8205525
2456530

Table 1: Hypothetical time-course of 4-O-Methyl-D-glucose degradation in 0.1 M NaOH at 50°C.

Conclusion and Future Directions

The alkaline degradation of 4-O-methyl-D-glucose is a multifaceted process governed by a series of competing isomerization, rearrangement, and fragmentation reactions. A thorough understanding of these pathways is crucial for applications ranging from pharmaceutical formulation to biomass conversion. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these reactions quantitatively and qualitatively. Future research in this area could focus on the kinetic modeling of these competing pathways, the influence of different cations on the product distribution, and the development of more selective analytical methods for the real-time monitoring of these complex reaction mixtures.

References

  • Machell, G., & Richards, G. N. (1960). Mechanism of saccharinic acid formation. Part I. Competing reactions in the alkaline degradation of 4-O-methyl-D-glucose, maltose, amylose, and cellulose. Journal of the Chemical Society (Resumed), 1924-1931. [Link]

  • Machell, G., & Richards, G. N. (1960). Mechanism of saccharinic acid formation. Part I. Competing reactions in the alkaline degradation of 4-O-methyl-D-glucose, maltose, amylose, and cellulose. Journal of the Chemical Society (Resumed), 1932-1938. [Link]

  • Wikipedia. (2023). Lobry de Bruyn–Van Ekenstein transformation. [Link]

  • ChemEurope.com. (n.d.). Lobry-de Bruyn-van Ekenstein transformation. [Link]

  • van der Poel, G. (2014). Alkaline degradation of 4-O-substituted D-glucose. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • Waters. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Haas, M. J., et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Molecules, 25(15), 3485. [Link]

  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

  • Yang, B., & Montgomery, R. (1996). Alkaline degradation of glucose: Effect of initial concentration of reactants. Carbohydrate research, 280(1), 27-45. [Link]

Sources

Synthesis and Analytical Validation of Partially Methylated Glucose Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Partially methylated glucose derivatives are indispensable building blocks in carbohydrate chemistry and structural glycobiology. They serve two primary functions: as metabolic probes (e.g., 3-O-methyl-D-glucose, a non-metabolizable glucose analog used in GLUT transport assays) and as reference standards for the structural elucidation of complex polysaccharides via methylation analysis[1].

The fundamental challenge in synthesizing these derivatives lies in regioselectivity . D-glucose possesses five hydroxyl groups (C1, C2, C3, C4, C6) with varying degrees of steric hindrance and nucleophilicity. To methylate a specific position while leaving others untouched, one must employ orthogonal protection-deprotection strategies or rely on highly controlled direct methylation techniques.

Direct Permethylation Strategies: Hakomori vs. Ciucanu-Kerek

When the goal is to fully methylate a polysaccharide prior to hydrolysis for linkage analysis, direct permethylation is required. The evolution of these methods highlights a drive toward greater efficiency and reduced polymer degradation.

  • The Hakomori Method: Historically the gold standard, this method utilizes sodium methylsulfinylmethanide (dimsyl anion) in dimethyl sulfoxide (DMSO), followed by the addition of methyl iodide (CH₃I)[2]. While highly effective at solubilizing and methylating resistant polymers, the dimsyl anion is notoriously moisture-sensitive and tedious to prepare.

  • The Ciucanu-Kerek Method: This modern alternative replaces the dimsyl anion with finely powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH) in DMSO[3]. The solid base creates a highly basic microenvironment that rapidly deprotonates carbohydrate hydroxyls. This method is significantly faster and avoids the oxidative degradation sometimes seen in extended Hakomori reactions, provided the reaction is not left in strictly anhydrous conditions for prolonged periods[2].

Quantitative Comparison of Methylation Reagents
MethodBase / ReagentsCausality & MechanismLimitations
Hakomori Na dimsyl, DMSO, CH₃IDimsyl anion quantitatively deprotonates all OH groups; excellent for rigid polymers.Highly moisture sensitive; requires fresh preparation of dimsyl anion.
Ciucanu-Kerek Solid NaOH, DMSO, CH₃ISolid-liquid phase transfer mechanism; rapid alkoxide formation without dimsyl prep.Potential for oxidative degradation if left too long under strictly anhydrous conditions.
Purdie Ag₂O, CH₃IMild, heterogeneous reaction relying on silver coordination to activate the alkyl halide.Poor solubility for large, complex polysaccharides; requires multiple iterations.

Regioselective Synthesis: The 3-O-Methyl-D-Glucose Case Study

To synthesize a specific partially methylated derivative like 3-O-methyl-D-glucose, direct methylation is insufficient. Instead, we must use a thermodynamically controlled protection strategy.

By reacting D-glucose with acetone in the presence of an acid catalyst, the sugar is forced into its furanose form. This allows the cis-diols at C1-C2 and C5-C6 to form stable five-membered isopropylidene acetals. The resulting intermediate, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), leaves only the sterically hindered C3-OH exposed for targeted methylation[4].

G A D-Glucose B 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose A->B Acetone, H2SO4 (Thermodynamic Control) C 3-O-Methyl-1,2:5,6-di-O-isopropylidene- α-D-glucofuranose B->C NaH, MeI, THF (SN2 Alkylation) D 3-O-Methyl-D-glucose C->D Aqueous Acid (Acetal Hydrolysis)

Workflow for the regioselective synthesis of 3-O-Methyl-D-glucose.

Step-by-Step Methodology: Synthesis of 3-O-Methyl-D-Glucose

This protocol is designed as a self-validating system, ensuring intermediate purity before proceeding to subsequent steps.

Step 1: Protection (Acetal Formation)

  • Reaction: Suspend 10 g of anhydrous D-glucose in 200 mL of anhydrous acetone. Add 8 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Causality: The low temperature prevents the exothermic degradation of the sugar. Acetone acts as both solvent and reactant, driving the equilibrium toward the di-acetal under thermodynamic control.

  • Validation: Stir at room temperature until the suspension clears (approx. 5 hours). Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 1:1). The disappearance of the baseline glucose spot confirms completion.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃. Filter the precipitated salts, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield diacetone glucose.

Step 2: Regioselective Methylation

  • Reaction: Dissolve the diacetone glucose (5 g) in 50 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise[4].

  • Causality: NaH irreversibly deprotonates the C3-OH, evolving H₂ gas and forming a highly nucleophilic alkoxide. Argon prevents the quenching of NaH by atmospheric moisture.

  • Alkylation: After 30 minutes of stirring, add Methyl Iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature. The alkoxide attacks the methyl iodide via an Sₙ2 mechanism.

  • Validation: TLC (Hexane:EtOAc 3:1) should show a shift to a higher Rf value, indicating the masking of the polar hydroxyl group.

  • Workup: Quench with methanol to destroy excess NaH, partition between water and ethyl acetate, dry, and concentrate.

Step 3: Global Deprotection

  • Reaction: Dissolve the methylated intermediate in 50 mL of 50% aqueous trifluoroacetic acid (TFA) or aqueous acetic acid. Stir at 60 °C for 2 hours[4].

  • Causality: Acetals are highly acid-labile, whereas the newly formed methyl ether is acid-stable. The aqueous acid hydrolyzes the isopropylidene groups, returning the molecule to its pyranose/furanose equilibrium.

  • Validation: Lyophilize the reaction mixture to remove volatile acids. Confirm the final structure via ¹H-NMR (look for the distinct singlet of the -OCH₃ group around 3.4 ppm) and high-resolution mass spectrometry.

Analytical Validation: Linkage Analysis via PMAAs

To determine the exact position of glycosidic linkages in a complex carbohydrate, the polymer is permethylated, hydrolyzed into monomers, reduced, and acetylated to form Partially Methylated Alditol Acetates (PMAAs) [3][5].

G A Native Polysaccharide B Permethylated Polymer A->B NaOH/DMSO, CH3I (Ciucanu-Kerek) C Partially Methylated Monosaccharides B->C Acid Hydrolysis (Cleaves Glycosidic Bonds) D Partially Methylated Alditols C->D NaBD4 Reduction (Isotopic Labeling at C1) E PMAAs (Alditol Acetates) D->E Ac2O / Pyridine (Acetylation of Free OH) F GC-MS Analysis E->F EI-MS Fragmentation

Preparation of Partially Methylated Alditol Acetates (PMAAs) for linkage analysis.

The Causality of the PMAA Workflow
  • Why reduce with NaBD₄ instead of NaBH₄? Reduction opens the sugar ring to a linear alditol. Using sodium borodeuteride (NaBD₄) introduces a deuterium atom (+1 Da) at the C1 position[5]. This breaks the symmetry of the molecule, allowing the mass spectrometer to unambiguously distinguish fragments originating from the C1 end versus the C6 end.

  • Why acetylate? While methyl ethers are volatile, the hydroxyl groups exposed during hydrolysis (which represent the original glycosidic linkage sites) cause severe peak tailing in Gas Chromatography (GC). Acetylation caps these hydroxyls, rendering the molecule fully volatile. Furthermore, during Electron Impact (EI) MS, the carbon-carbon bonds between two methoxylated carbons cleave much more readily than those between an acetoxylated and a methoxylated carbon, creating highly predictable diagnostic fragments.

Diagnostic GC-MS Fragmentation Ions for PMAAs

By analyzing the fragmentation pattern, one can deduce the original linkage of the glucose residue in the polysaccharide.

Original Linkage SiteUnmethylated OH (Acetylated in PMAA)Primary Diagnostic m/z FragmentsStructural Implication
Terminal (Non-reducing)C1, C5118, 161, 205Represents the end-cap of a glycan chain.
3-Linked C1, C3, C5118, 161, 234Indicates a linear (1→3)-linked backbone.
4-Linked C1, C4, C5118, 233Indicates a linear (1→4)-linked backbone (e.g., cellulose, amylose).
6-Linked C1, C5, C6118, 162, 189Indicates a linear (1→6)-linked backbone or a branching point.
3,6-Linked C1, C3, C5, C6118, 234Represents a branching point in the polysaccharide.

References

  • Ciucanu, I., & Kerek, F. (2006). "Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry." Analytica Chimica Acta, 576(2), 147-155.[Link]

  • Ciucanu, I., et al. (2004). "Elimination of Oxidative Degradation during the per-O-Methylation of Carbohydrates." Journal of the American Chemical Society, 125(52), 16213-16219.[Link]

Sources

Methodological & Application

Application Note: 4-O-Methyl-D-Glucose as a Structural Probe in Enzyme Kinetics and Transport Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Mechanistic Rationale

As a Senior Application Scientist, I approach the use of 4-O-Methyl-D-glucose (4-OMG) not merely as an alternative carbohydrate, but as a high-resolution structural probe. By selectively masking the C4 hydroxyl group of D-glucose with a bulky, non-polar methoxy moiety, we fundamentally alter the molecule's hydrogen-bonding network and introduce targeted steric hindrance[1].

This single structural modification yields profound divergence in enzymatic recognition, allowing researchers to isolate specific metabolic pathways, uncouple cellular transport from phosphorylation, and map the exact spatial requirements of carbohydrate-active enzymes' active sites.

Causality of Enzymatic Divergence
  • Resistance to Hexokinase: Unlike D-glucose or 2-deoxy-D-glucose, 4-OMG completely resists phosphorylation by hexokinase[1]. The steric bulk at the C4 equatorial position prevents the necessary conformational closure of the hexokinase active site, making 4-OMG an ideal candidate for tracing glucose transport mechanisms (e.g., GLUT transporters) without the confounding variable of downstream glycolysis.

  • Partial Oxidation by Glucose Oxidase (GOx): GOx (EC 1.1.3.4) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone. While highly specific, GOx exhibits a "leaky" specificity toward 4-OMG, retaining approximately 7% to 15% of its relative activity compared to native D-glucose[2][3]. This makes 4-OMG a valuable tool for determining the kinetic limits ( Km​ and Vmax​ ) of engineered GOx variants in biosensor development[4].

  • Absolute Rejection by Glucose Isomerase: The isomerization of D-glucose to D-fructose strictly requires the C4 hydroxyl group for intermediate stabilization. Consequently, 4-OMG cannot be isomerized, serving as a perfect negative control in isomerase mechanistic studies[5][6].

G Substrate 4-O-Methyl-D-glucose Hexokinase Hexokinase (EC 2.7.1.1) Substrate->Hexokinase Binding attempt GOx Glucose Oxidase (EC 1.1.3.4) Substrate->GOx Partial Oxidation Isomerase Glucose Isomerase (EC 5.3.1.5) Substrate->Isomerase Binding attempt NoPhos No Phosphorylation (Steric block at C4) Hexokinase->NoPhos Lactone Glucono-1,5-lactone (~15% Vmax) GOx->Lactone NoIsom No Isomerization (C4 OH required) Isomerase->NoIsom

Enzymatic divergence of 4-O-Methyl-D-glucose across key carbohydrate-metabolizing enzymes.

Quantitative Substrate Specificity

To contextualize the utility of 4-OMG, we must benchmark its kinetic behavior against the native substrate (D-Glucose) and another common analog (2-Deoxy-D-glucose). The table below summarizes the relative activities, highlighting why 4-OMG is uniquely suited for isolating transport from metabolism.

SubstrateGlucose Oxidase (GOx)HexokinaseGlucose IsomerasePrimary Application
D-Glucose 100% (Reference)100%100%Baseline metabolism
4-O-Methyl-D-glucose 7% – 15%0% 0% Transport uncoupling; GOx active site probing
2-Deoxy-D-glucose 11% – 20%>90%N/AGlycolysis inhibition (trapped as 2-DG-6-P)

(Data synthesized from [2][7], [5][6], and [3])

Self-Validating Protocol: GOx Kinetic Analysis using 4-OMG

When utilizing a poor substrate like 4-OMG to determine Michaelis-Menten kinetics, standard assay conditions must be heavily modified. Because the Km​ for 4-OMG is significantly higher than that of D-glucose, the substrate concentration range must be expanded.

This protocol utilizes a coupled colorimetric assay where the H2​O2​ generated by GOx is utilized by Horseradish Peroxidase (HRP) to oxidize 4-aminoantipyrine (4-AAP) and phenol, forming a measurable quinoneimine dye ( λmax​=500 nm)[3].

Causality Behind Experimental Choices
  • Coupled Enzyme System: Direct measurement of O2​ depletion requires specialized Clark electrodes. The HRP/4-AAP coupled system translates the reaction into a highly stable, high-throughput spectrophotometric readout.

  • Extended Substrate Range: Because the methoxy group at C4 disrupts optimal binding in the GOx active site, the affinity ( 1/Km​ ) drops drastically. We test 4-OMG up to 500 mM to ensure we capture the asymptotic Vmax​ plateau.

  • Self-Validation Matrix: To ensure the reduced signal is due to substrate specificity and not enzyme degradation or HRP-inhibition, the protocol mandates an internal spike-in control.

Reagent Preparation
  • Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0.

  • Color Reagent (Phenol/4-AAP): Dissolve 1.36 g KH2​PO4​ in 80 mL H2​O . Add 150 mg Phenol, 50 mg Triton X-100, and 4 mg 4-Aminoantipyrine. Adjust pH to 7.0 with 4N NaOH and bring to 100 mL.

  • Peroxidase Solution: 250 U/mL HRP in Assay Buffer (Keep on ice).

  • Enzyme Working Solution: Dilute GOx to 1.0 U/mL in chilled Assay Buffer immediately before use.

  • Substrate Stocks:

    • Reference: 100 mM D-Glucose in Assay Buffer.

    • Test: 1000 mM 4-O-Methyl-D-glucose in Assay Buffer (Allow 24 hours for complete mutarotation to equilibrium).

Step-by-Step Methodology
  • Prepare Dilution Series: In a 96-well microplate, prepare a gradient of 4-OMG concentrations (0, 10, 50, 100, 250, 500 mM) in a final volume of 50 µL per well.

  • Add Detection Matrix: To each well, add 100 µL of the Color Reagent and 10 µL of the Peroxidase Solution.

  • Equilibration: Incubate the plate at 37°C for 5 minutes in a microplate reader to establish baseline temperature and optical clarity.

  • Initiate Reaction: Rapidly inject 10 µL of the GOx Enzyme Working Solution into each well using a multichannel pipette.

  • Kinetic Read: Instantly begin reading absorbance at 500 nm every 15 seconds for 10 minutes.

  • Calculate Initial Velocity ( V0​ ): Extract the linear slope ( ΔA500​/min ) from the first 2 minutes of the reaction.

System Validation Logic (Critical Step)

A robust assay must prove that 4-OMG is not acting as an irreversible inhibitor or assay-quencher.

  • Negative Control: Buffer + Color Reagent + HRP + GOx (Must yield ΔA500​/min<0.001 ).

  • Positive Control: 10 mM D-Glucose (Validates GOx and HRP activity).

  • Spike-in Validation: 10 mM D-Glucose + 250 mM 4-OMG. If the velocity of this well equals the velocity of the Positive Control plus the velocity of 250 mM 4-OMG alone, 4-OMG is confirmed as a competitive substrate rather than a dead-end inhibitor or chemical quencher of the dye.

References

  • Bauer, J.A., et al. (2022). Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications. Biomolecules, 12(3), 472.[Link]

  • Bock, K., Meldal, M., Meyer, B., & Wiebe, L. (1983). Isomerization of D-glucose with glucose-isomerase. A mechanistic study. Acta Chemica Scandinavica B, 37(2), 101-108.[Link]

  • Amano Enzyme Inc. Glucose Oxidase “Amano” AM Technical Data. [Link]

Sources

Applications of 4-O-Methyl-D-glucose in Pharmaceutical Research and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Nuances of Glucose Transport with 4-O-Methyl-D-glucose

In the intricate landscape of cellular metabolism, the transport of glucose across the cell membrane represents a critical control point and a highly sought-after target in pharmaceutical research. The family of glucose transporters (GLUTs) that facilitate this process are implicated in a myriad of diseases, most notably cancer and diabetes.[] To dissect the function of these transporters and to screen for potential therapeutic modulators, researchers rely on specialized tools that can mimic glucose behavior without being consumed by downstream metabolic pathways. 4-O-Methyl-D-glucose, a methylated derivative of D-glucose, emerges as a valuable, albeit underutilized, probe in this context.

The strategic placement of a methyl group at the 4-hydroxyl position of the glucose molecule endows 4-O-Methyl-D-glucose with a unique set of properties. Unlike its close relative, 3-O-methyl-D-glucose, which is widely used as a non-metabolizable analog for glucose transport studies, the C4 modification in 4-O-Methyl-D-glucose also significantly hinders its interaction with hexokinase, the first enzyme in the glycolytic pathway. This dual characteristic—transportability by GLUTs and resistance to phosphorylation—makes it a precise tool for isolating and studying the glucose transport step itself.

This technical guide provides detailed application notes and protocols for leveraging 4-O-Methyl-D-glucose in pharmaceutical research and development. We will explore its utility in characterizing GLUT transporter activity, screening for novel drug candidates, and its potential as a scaffold for the synthesis of new chemical entities. The protocols outlined herein are designed to be self-validating, providing researchers with the confidence to integrate this valuable tool into their drug discovery workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-O-Methyl-D-glucose is paramount for its effective use in experimental settings.

PropertyValueReference
CAS Number 4132-38-1[2]
Molecular Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Storage and Handling: 4-O-Methyl-D-glucose is a stable compound that should be stored in a cool, dry place. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent, such as sterile water or DMSO, and store it at -20°C. When handling the compound, standard laboratory safety precautions, including the use of personal protective equipment, should be observed.[2]

Application 1: Characterization of GLUT Transporter Activity and Inhibitor Screening

The aberrant expression and activity of GLUT isoforms are hallmarks of various cancers, where they fuel the high metabolic demands of tumor cells, a phenomenon known as the Warburg effect.[3][4] This makes GLUTs attractive targets for anticancer therapies.[] 4-O-Methyl-D-glucose can be employed to characterize the activity of specific GLUT isoforms and to screen for small molecule inhibitors.

Scientific Rationale

The core principle behind using 4-O-Methyl-D-glucose in this context is its ability to compete with glucose for transport through GLUTs without being metabolized. By measuring the uptake of a labeled version of 4-O-Methyl-D-glucose (e.g., radiolabeled with ³H or ¹⁴C) in cells expressing a specific GLUT isoform, one can directly quantify the transport activity. The addition of a potential inhibitor will result in a decrease in the uptake of the labeled 4-O-Methyl-D-glucose, allowing for the determination of the inhibitor's potency (e.g., IC₅₀).

dot

Caption: Workflow for GLUT inhibitor screening using labeled 4-O-Methyl-D-glucose.

Detailed Protocol: GLUT Transporter Inhibition Assay

This protocol is adapted from established glucose uptake assays and is suitable for a 96-well plate format, enabling high-throughput screening.

Materials:

  • Cells expressing the GLUT isoform of interest (e.g., HEK293 cells transfected with a specific GLUT isoform).

  • Culture medium appropriate for the cell line.

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Radiolabeled 4-O-Methyl-D-glucose (e.g., [³H]-4-O-Methyl-D-glucose).

  • Test compounds (potential GLUT inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Cytochalasin B (a known potent GLUT inhibitor, for positive control).

  • Lysis buffer (e.g., 0.1% SDS in PBS).

  • Scintillation cocktail.

  • 96-well microplates (clear for cell culture, opaque for scintillation counting).

  • Microplate scintillation counter.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with warm KRH buffer. Then, incubate the cells in 100 µL of KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds and cytochalasin B in KRH buffer. Add the desired concentrations to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (KRH buffer with the same concentration of solvent as the test compounds).

  • Glucose Uptake: Prepare a working solution of radiolabeled 4-O-Methyl-D-glucose in KRH buffer. Add the labeled analog to each well to a final concentration that is appropriate for the specific activity of the tracer and the expression level of the GLUT isoform. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial uptake rates are measured.

  • Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer. This step is critical to remove any extracellular tracer.

  • Cell Lysis: Add 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a 96-well opaque plate containing 150 µL of scintillation cocktail per well.

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The data should be expressed as counts per minute (CPM) or disintegrations per minute (DPM). The percentage of inhibition for each test compound concentration is calculated relative to the vehicle control. The IC₅₀ value can then be determined by fitting the data to a dose-response curve.

Application 2: Investigating Insulin Resistance in Diabetes Research

Insulin resistance, a key feature of type 2 diabetes, is characterized by a reduced response of peripheral tissues, such as skeletal muscle and adipose tissue, to insulin. This leads to impaired glucose uptake, primarily mediated by the insulin-responsive glucose transporter, GLUT4.[5] 4-O-Methyl-D-glucose can be a valuable tool to study the mechanisms of insulin resistance and to screen for insulin-sensitizing agents.

Scientific Rationale

In insulin-sensitive cells, insulin stimulation triggers the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing the rate of glucose uptake.[5] In insulin-resistant states, this process is impaired. By using labeled 4-O-Methyl-D-glucose, researchers can quantify the rate of glucose transport in the basal and insulin-stimulated states. A reduced fold-increase in 4-O-Methyl-D-glucose uptake upon insulin stimulation is indicative of insulin resistance. This assay can be used to test the efficacy of novel compounds in restoring insulin sensitivity.

dot

Caption: Simplified insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Detailed Protocol: Insulin-Stimulated Glucose Uptake in Adipocytes

This protocol describes a method to measure insulin-stimulated glucose uptake in a differentiated adipocyte cell line, such as 3T3-L1 cells.

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • DMEM with high glucose and 10% fetal bovine serum (FBS).

  • Serum-free DMEM.

  • KRH buffer.

  • Insulin solution (e.g., 100 nM).

  • Radiolabeled 4-O-Methyl-D-glucose.

  • Test compounds (potential insulin sensitizers).

  • Lysis buffer.

  • Scintillation cocktail.

  • 6-well or 12-well plates.

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.

  • Serum Starvation: Once differentiated, serum-starve the adipocytes for 2-4 hours in serum-free DMEM.

  • Pre-incubation with Test Compound: Incubate the cells with various concentrations of the test compound or vehicle for a predetermined time (e.g., 1-24 hours) in serum-free DMEM.

  • Insulin Stimulation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer with or without a stimulating concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Glucose Uptake Assay: Add radiolabeled 4-O-Methyl-D-glucose to each well and incubate for 10 minutes at 37°C.

  • Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold KRH buffer. Lyse the cells with lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Normalize the CPM values to the protein concentration in each well. Calculate the fold-increase in glucose uptake upon insulin stimulation for each condition (with and without the test compound). An increase in the insulin-stimulated glucose uptake in the presence of the test compound suggests an insulin-sensitizing effect.

Application 3: In Vivo Pharmacokinetic and Pharmacodynamic Studies

While in vitro assays are crucial for initial screening and mechanism of action studies, in vivo studies are essential to evaluate the efficacy and pharmacokinetic properties of a drug candidate in a whole-organism context. Radiolabeled 4-O-Methyl-D-glucose can be used in preclinical animal models to assess how a drug affects glucose uptake in different tissues.

Scientific Rationale

By administering a drug candidate to an animal model and subsequently injecting radiolabeled 4-O-Methyl-D-glucose, researchers can measure the accumulation of the tracer in various tissues.[6] This allows for the assessment of the drug's effect on glucose uptake in target organs (e.g., skeletal muscle, adipose tissue, tumors) and potential off-target effects in other tissues. This approach can provide valuable pharmacodynamic information and help to establish a dose-response relationship in vivo.

Protocol Outline: In Vivo Glucose Uptake in a Mouse Model

This is a generalized outline and must be adapted based on the specific animal model, drug candidate, and research question. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Animal model (e.g., mice).

  • Drug candidate formulated for in vivo administration.

  • Radiolabeled 4-O-Methyl-D-glucose.

  • Anesthetic.

  • Tissue homogenization buffer.

  • Instruments for tissue dissection and homogenization.

  • Scintillation counter.

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize the animals to the experimental conditions. Administer the drug candidate or vehicle according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Tracer Injection: At a specified time after drug administration, inject a bolus of radiolabeled 4-O-Methyl-D-glucose via a suitable route (e.g., tail vein injection).

  • Tissue Collection: At a predetermined time after tracer injection, euthanize the animal and rapidly dissect the tissues of interest (e.g., skeletal muscle, adipose tissue, heart, brain, tumor).

  • Tissue Processing: Weigh the tissue samples and homogenize them in a suitable buffer.

  • Quantification: Take an aliquot of the tissue homogenate for scintillation counting to determine the amount of accumulated radiolabeled 4-O-Methyl-D-glucose. Another aliquot should be used for protein quantification to normalize the data.

  • Data Analysis: Express the data as DPM per milligram of tissue. Compare the glucose uptake in different tissues between the drug-treated and vehicle-treated groups to assess the in vivo efficacy of the drug candidate.

Conclusion and Future Perspectives

4-O-Methyl-D-glucose represents a powerful tool for dissecting the complexities of glucose transport in the context of pharmaceutical research and development. Its unique property of being a substrate for GLUTs but not for hexokinase allows for the specific investigation of the transport step, a feature that is particularly advantageous when studying the mechanism of action of drugs that target glucose metabolism. The protocols and application notes provided in this guide offer a framework for researchers to effectively utilize 4-O-Methyl-D-glucose in their studies on cancer, diabetes, and other metabolic diseases.

Future advancements in this area may include the development of fluorescently labeled 4-O-Methyl-D-glucose derivatives for high-content imaging and flow cytometry applications, as well as the use of stable isotope-labeled 4-O-Methyl-D-glucose for in vivo metabolic flux analysis.[7] As our understanding of the diverse roles of GLUT isoforms in health and disease continues to expand, the strategic application of tools like 4-O-Methyl-D-glucose will be instrumental in the discovery and development of the next generation of targeted therapeutics.

References

  • Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. PubMed. [Link]

  • Study finds a new way to shut down cancer cells' ability to consume glucose. EurekAlert!. [Link]

  • Differential expression of glucose transporter isoforms during embryonic stem cell differentiation. PubMed. [Link]

  • Glucose Transporter Isoforms GLUT1 and GLUT3 Transport Dehydroascorbic Acid. ResearchGate. [Link]

  • Ligand Screening Systems for Human Glucose Transporters as Tools in Drug Discovery. Frontiers in Chemistry. [Link]

  • Identification of glucose transport modulators in vitro and method for their deep learning neural network behavioral evaluation in Glut1 deficient mice. PubMed. [Link]

  • High Throughput Screening to Identify Glut1 Modulators. Glut1 Deficiency Foundation. [Link]

  • Targeting Glucose Metabolism in Cancer Cells as an Approach to Overcoming Drug Resistance. MDPI. [Link]

  • Identification of Glucose Transport Modulators In Vitro and Method for Their Deep Learning Neural Network Behavioral Evaluation in Glucose Transporter 1-Deficient MiceS. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells. Scientific Reports. [Link]

  • Will the original glucose transporter isoform please stand up!. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Identification of glucose transport modulators in vitro and method for their deep learning neural network behavioral evaluation in Glut1 deficient mice. ResearchGate. [Link]

  • Synthesis and molecular structure of methyl 4-O-methyl-alpha-D-glucopyranuronate. ResearchGate. [Link]

  • Current understanding of glucose transporter 4 expression and functional mechanisms. World Journal of Diabetes. [Link]

  • Development of Glucose Transporter (GLUT) Inhibitors. PubMed. [Link]

  • Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. PubMed. [Link]

  • A comparison of pharmacokinetic methods for in vivo studies of nonmediated glucose absorption. Murdoch University Research Portal. [Link]

  • Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. ResearchGate. [Link]

  • In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. [Link]

  • Synthesis of oxidized methyl 4-O-methyl-β-D-glucopyranoside and methyl β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions. ResearchGate. [Link]

  • Isoforms of glucose transporters & hexokinase let different tissues meet their metabolic needs/roles. YouTube. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Diabetes Drug Inhibits Cancer Growth. Northwestern Medicine News Center. [Link]

  • Effect of New Oncological Therapies on Glucose Metabolism. Scilight Press. [Link]

Sources

Application Note: Advanced Protocols for the Deprotection of Methylated Glucose Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

In carbohydrate chemistry, the hydroxyl groups of monosaccharides are frequently protected as methyl ethers. The methyl group is highly favored for its minimal steric footprint and its exceptional stability across a broad spectrum of pH, thermal, and oxidative conditions[1]. However, this profound chemical inertness makes the selective removal of methyl ethers a formidable synthetic challenge during the final stages of complex oligosaccharide or glycoconjugate assembly.

The deprotection of permethylated glucose (e.g., methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside) cannot be achieved via standard hydrogenolysis or mild acid hydrolysis. Instead, it requires aggressive Lewis acids or specialized nucleophilic reagents to selectively cleave the robust C−O ether bonds without degrading the underlying pyranose ring[2].

Mechanistic Pathways
  • Boron Tribromide ( BBr3​ ): As a hard, powerful Lewis acid, BBr3​ coordinates strongly with the ether oxygen, forming a highly polarized Lewis acid-base adduct. This coordination severely weakens the oxygen-methyl bond, facilitating an SN​2 attack by the displaced bromide ion onto the less sterically hindered methyl carbon[1]. The resulting borate ester intermediate is subsequently hydrolyzed via methanolysis to unveil the free hydroxyl group[2].

  • Iodotrimethylsilane (TMSI): TMSI offers a milder dealkylation pathway. The silicon atom coordinates to the ether oxygen, followed by nucleophilic attack by the soft iodide ion. This method is highly effective for substrates where BBr3​ might induce unwanted glycosidic cleavage[3].

  • Lewis Acid / Soft Nucleophile ( BF3​⋅OEt2​ / NaI ): For highly sensitive substrates, a combination of a softer Lewis acid ( BF3​ ) and a soft nucleophile (iodide) provides orthogonal deprotection, cleaving the ether without generating harsh protic acids[3].

Quantitative Data & Reagent Selection

Selecting the appropriate demethylation strategy depends entirely on the substrate's protecting group landscape and acid sensitivity. The table below summarizes the quantitative parameters for the most common reagent systems.

Reagent SystemReaction Temp (°C)Reaction Time (h)Typical Yield (%)Mechanistic Notes & Substrate Scope
BBr3​ (1.0 M in CH2​Cl2​ ) -78 to RT12 – 1885 – 95Standard for permethylated sugars. Cleaves all methyl ethers but may affect sensitive glycosidic bonds[1].
TMSI (neat or in CHCl3​ ) 0 to 502 – 2475 – 90Milder alternative. Tolerates some esters. Generates volatile methyl iodide ( MeI ) as a byproduct[3].
BF3​⋅OEt2​ / NaI / MeCN RT4 – 1280 – 92Soft nucleophile approach. Useful for selective dealkylation and avoids harsh hydrobromic acid generation[3].
BCl3​ (1.0 M in CH2​Cl2​ ) -78 to 04 – 860 – 80Less reactive than BBr3​ . Often utilized for selective anomeric demethylation without global deprotection[3].

Workflows and Decision Matrices

Workflow N1 Permethylated Glucose (Starting Material) N2 BBr3 Addition (-78°C, CH2Cl2) N1->N2 N3 Lewis Acid-Base Adduct (O-B Coordination) N2->N3 N4 SN2 Cleavage (Bromide Attack) N3->N4 N5 Borate Ester Intermediate N4->N5 N6 Methanol Quench (Hydrolysis) N5->N6 N7 Free D-Glucose N6->N7

Mechanistic workflow of BBr3-mediated demethylation of glucose derivatives.

DecisionTree Start Select Demethylation Strategy Q1 Acid-sensitive groups present? Start->Q1 BBr3 BBr3 in CH2Cl2 (Harsh, High Yield) Q1->BBr3 No TMSI TMSI in CHCl3 (Mild, Tolerates Esters) Q1->TMSI Yes (Mild) Lewis BF3·OEt2 / NaI (Orthogonal Tuning) Q1->Lewis Yes (Soft Nucleophile)

Decision matrix for selecting methyl ether deprotection reagents.

Experimental Protocols

Protocol A: Complete Demethylation using Boron Tribromide ( BBr3​ )

This protocol outlines the exhaustive demethylation of methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside to yield fully deprotected D-glucose. The procedure relies on the powerful Lewis acidity of BBr3​ [1].

Materials:

  • Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside

  • BBr3​ (1.0 M solution in anhydrous CH2​Cl2​ )

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry argon.

    • Causality: BBr3​ reacts violently with atmospheric moisture to form hydrobromic acid and boric acid, which will degrade the carbohydrate before deprotection can occur[1].

  • Substrate Solvation: Dissolve the permethylated glucose (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH2​Cl2​ to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: The initial Lewis acid-base coordination is highly exothermic. Controlling the temperature prevents localized heating that could cause pyranose ring opening or glycosidic bond cleavage[2].

  • Reagent Addition: Slowly add the BBr3​ solution (5.0 equivalents per methoxy group; total 20.0 equiv for tetramethyl glucose) dropwise via a gas-tight syringe down the inner wall of the flask.

  • Reaction Propagation: Remove the cooling bath after 30 minutes. Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The non-polar starting material spot will disappear, replaced by a highly polar baseline spot corresponding to the borate complex[1].

  • Quenching (Critical Step): Recool the flask to 0 °C in an ice bath. Carefully and dropwise , add anhydrous methanol.

    • Causality: Methanolysis breaks down the intermediate borate esters into volatile trimethyl borate ( B(OMe)3​ ) and liberates the free hydroxyls[1]. Continue addition until vigorous gas evolution ceases.

  • Work-up & Isolation: Concentrate the mixture to dryness under reduced pressure using a rotary evaporator. To ensure complete removal of boron species, resuspend the residue in methanol and co-evaporate three times.

  • Purification: The crude deprotected glucose can be passed through a short plug of basic ion-exchange resin (to neutralize residual HBr) or purified via reverse-phase chromatography[1].

Protocol B: Mild Demethylation using BF3​⋅OEt2​ and Sodium Iodide

For substrates containing acid-sensitive moieties where BBr3​ is too harsh, a combination of Boron Trifluoride Etherate and Sodium Iodide provides a milder, orthogonal approach[3].

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve the methylated glucose derivative (1.0 equiv) in anhydrous acetonitrile ( CH3​CN ).

  • Reagent Loading: Add Sodium Iodide (NaI, 10.0 equiv) and stir until completely dissolved.

  • Activation: Add BF3​⋅OEt2​ (10.0 equiv) dropwise at room temperature.

    • Causality: The BF3​ activates the ether oxygen, while the soft iodide nucleophile attacks the methyl group, forming methyl iodide without generating highly acidic protons[3].

  • Monitoring: Stir at room temperature for 4–12 hours, monitoring by TLC or LC-MS.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any iodine ( I2​ ) generated during the reaction. Extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate.

References

  • Title : Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether Source : ResearchGate URL : [Link]

  • Title : Methoxy group Source : Grokipedia URL : [Link]

  • Title : Protective Groups In Organic Synthesis Source : VDOC.PUB URL :[Link]

Sources

Application Note: Complete Demethylation of Protected Glucose Using Boron Tribromide (BBr₃)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In complex carbohydrate chemistry and glycoconjugate synthesis, hydroxyl groups are frequently protected as methyl ethers due to their minimal steric hindrance and exceptional stability across a wide range of pH and reaction conditions. However, this stability makes their subsequent removal notoriously difficult. While traditional acid hydrolysis (e.g., TFA or H₂SO₄) is effective for cleaving anomeric acetals, it often leads to the degradation of the pyranose ring before global demethylation is achieved.

To overcome this, Boron Tribromide (BBr₃) , a powerful Lewis acid, is employed for the complete and selective deprotection of permethylated glucose derivatives 1[1]. Unlike Boron Trichloride (BCl₃), which often yields incompletely deprotected intermediates, BBr₃ drives the demethylation of tetra- and penta-methylated glucose to completion without destroying the fundamental monosaccharide backbone 2[2].

Mechanistic Insights & Causality

The efficiency of BBr₃ lies in its dual role as a strong Lewis acid and a source of nucleophilic bromide. The reaction proceeds via a well-defined cascade:

  • Coordination (Lewis Acid-Base Adduct): The electron-deficient boron atom coordinates with the ethereal oxygen of the methoxy group, forming a highly reactive oxonium ion intermediate.

  • Nucleophilic Attack: Recent density functional theory (DFT) calculations suggest a bimolecular mechanism where bromide acts as a nucleophile in an Sₙ2-like fashion, attacking the less sterically hindered methyl carbon3[3]. This cleaves the O-CH₃ bond, releasing methyl bromide (CH₃Br) gas and forming a borate ester (R-O-BBr₂).

  • Hydrolysis/Methanolysis: The resulting borate esters are subsequently cleaved during the quenching phase using methanol, yielding the free hydroxyl group and volatile trimethyl borate.

G A Permethylated Glucose (R-O-CH3) B BBr3 Addition (-78°C) A->B C Lewis Acid-Base Adduct [R-O+(B-Br3)-CH3] B->C Coordination D Nucleophilic Attack (SN2 by Br-) C->D Bromide dissociation E Borate Ester Intermediate (R-O-BBr2) + CH3Br D->E Cleavage of O-CH3 F Methanol Quench & Hydrolysis E->F Excess BBr3 removal G Deprotected Glucose (R-OH) F->G Final product

Caption: Chemical mechanism of BBr3-mediated demethylation of protected carbohydrates.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of various deprotection methods for methylated glucose derivatives, highlighting why BBr₃ is the reagent of choice for complete global deprotection 1[1].

Deprotection MethodReagents & ConditionsReaction TimeTypical Yield (%)Mechanistic Target & Outcome
Boron Tribromide BBr₃ (excess), CH₂Cl₂, -78 °C to RTOvernight~82%Complete global demethylation of all ether linkages.
Boron Trichloride BCl₃, CH₂Cl₂, -80 °C to RTOvernightVariableIncomplete demethylation; yields partially methylated species.
Acid Hydrolysis 2 M TFA, 120 °C2 hVariablePrimarily cleaves the anomeric glycosidic bond.
Strong Acid 72% H₂SO₄ (RT), then 12% (100 °C)4.5 hLowComplete hydrolysis, but highly prone to ring degradation.

Experimental Protocol: BBr₃-Mediated Demethylation

This protocol details the complete demethylation of methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside to free glucose.

Reagents and Equipment
  • Substrate: Permethylated glucose derivative.

  • Reagent: Boron tribromide (BBr₃), 1.0 M solution in anhydrous dichloromethane (CH₂Cl₂) 4[4].

  • Solvents: Anhydrous CH₂Cl₂, Methanol (MeOH).

  • Equipment: Oven-dried round-bottom flask, magnetic stir bar, rubber septa, nitrogen/argon line, dry ice/acetone bath.

Step-by-Step Methodology & Causality

Step 1: System Preparation (Anhydrous Setup)

  • Action: Purge an oven-dried round-bottom flask with inert gas (N₂ or Argon). Dissolve the permethylated glucose (e.g., 1.0 mmol) in 10 mL of anhydrous CH₂Cl₂.

  • Causality: BBr₃ reacts violently and exothermically with ambient moisture to form hydrobromic acid (HBr) and inactive boric acid 4[4]. Strict anhydrous conditions are mandatory to maintain the stoichiometric ratio of the active Lewis acid.

Step 2: Cryogenic Cooling

  • Action: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Causality: The initial Lewis acid-base complexation is highly exothermic. Adding BBr₃ at room temperature can cause localized superheating, leading to undesired glycosidic bond cleavage or degradation of the pyranose ring1[1].

Step 3: Reagent Addition

  • Action: Slowly add the 1.0 M BBr₃ solution (typically 5-6 equivalents per glucose molecule to account for all ether linkages) dropwise via a syringe.

  • Causality: Dropwise addition prevents temperature spikes. An excess of BBr₃ is required because each methoxy group consumes at least one equivalent of the reagent to form the intermediate borate complexes.

Step 4: Reaction Propagation

  • Action: Allow the reaction mixture to slowly warm to room temperature (RT) and stir overnight under an inert atmosphere.

  • Causality: While adduct formation is rapid at -78 °C, the Sₙ2 cleavage of the methyl-oxygen bond has a higher activation energy barrier. Thermal energy (RT) is required to drive the multi-step demethylation to absolute completion.

Step 5: Quenching & Hydrolysis

  • Action: Recool the flask to 0 °C (ice bath). Carefully and slowly add cold methanol (MeOH) dropwise until gas evolution ceases.

  • Causality: Methanol safely quenches unreacted BBr₃ and solvolyzes the intermediate borate esters (R-O-BBr₂). This forms trimethyl borate, B(OMe)₃, which is highly volatile and easily removed during subsequent evaporation1[1].

Step 6: Workup

  • Action: Concentrate the mixture to dryness under reduced pressure. Co-evaporate with additional methanol (3 x 10 mL) to ensure complete removal of trimethyl borate and HBr. Neutralize the residue with a basic ion-exchange resin if necessary.

G S1 Step 1: Preparation Dry glassware & N2 atmosphere S2 Step 2: Cooling Cool substrate in DCM to -78°C S1->S2 S3 Step 3: BBr3 Addition Dropwise addition of 1M BBr3 S2->S3 S4 Step 4: Reaction Warm to RT, stir overnight S3->S4 S5 Step 5: Quenching Cool to 0°C, add MeOH slowly S4->S5 S6 Step 6: Workup & Purification Evaporate, neutralize, analyze S5->S6

Caption: Step-by-step experimental workflow for BBr3-mediated deprotection.

Self-Validating System & Quality Control

To ensure the protocol is a self-validating system, researchers must integrate the following analytical checkpoints:

  • Pre-Reaction Validation: Verify the integrity of the BBr₃ solution. A microscopic drop exposed to ambient air should fume violently. If it does not, the reagent has hydrolyzed and will result in incomplete deprotection.

  • In-Process TLC Monitoring: Permethylated glucose is highly non-polar (migrates near the solvent front in 1:1 Ethyl Acetate/Hexane). Complete demethylation is validated when the starting material spot disappears entirely, and a new, highly polar spot appears at the baseline (requiring highly polar eluents like DCM/MeOH 8:2 to migrate).

  • Post-Reaction Structural Elucidation (GC-MS): Because partially methylated intermediates can be difficult to distinguish by TLC alone, the final product should be subjected to peracetylation or trimethylsilyl (TMS) derivatization5[5]. The mass fragmentation pattern of the derivatized product must match that of an authentic fully deprotected glucose standard, confirming the absence of residual methoxy groups.

References

  • BenchChem. "Application Notes and Protocols for the Deprotection of Methylated Glucose." BenchChem Protocols, 2025. 1

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015. 3

  • Bonner, T. G., Bourne, E. J., & McNally, S. "Dealkylation and Deacylation of Carbohydrate Derivatives with Boron Trichloride and Boron Tribromide." Journal of the Chemical Society, 1960. 2

  • Sigma-Aldrich. "Boron tribromide 99.99+ Product Specifications & Applications." Sigma-Aldrich Materials. 4

  • GlycoPODv2. "Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis." NCBI - NIH Protocols, 2021. 5

Sources

Quantitative GC-MS Procedure for 4-O-Methyl-Hexose Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed application note and a robust protocol for the quantitative analysis of 4-O-methyl-hexose using Gas Chromatography-Mass Spectrometry (GC-MS). The accurate quantification of modified monosaccharides like 4-O-methyl-hexose is critical in various fields, including glycobiology, microbiology, and pharmaceutical development, for applications ranging from bacterial polysaccharide characterization to quality control of therapeutic glycoproteins. This guide outlines a comprehensive workflow, including sample hydrolysis, alditol acetate derivatization, GC-MS analysis, and data processing. The scientific rationale behind each procedural step is explained to ensure methodological integrity and the generation of reliable, reproducible data.

Introduction: The Rationale for 4-O-Methyl-Hexose Quantification

4-O-methyl-hexose is a methylated monosaccharide found in a variety of natural polysaccharides, particularly those of bacterial and fungal origin. Its presence and abundance can serve as a chemical marker for specific organisms or be a critical structural component influencing the biological activity of a glycoconjugate. Therefore, a precise and accurate quantitative method is essential for:

  • Structural Elucidation: Determining the monosaccharide composition is a fundamental step in characterizing complex carbohydrates.[1][2]

  • Biomarker Discovery: Quantifying specific methylated sugars can aid in identifying bacterial strains or monitoring disease-related biomarkers.

  • Pharmaceutical Quality Control: For carbohydrate-based drugs or glycoproteins, the monosaccharide profile, including modified sugars, is a critical quality attribute (CQA) that must be monitored for batch-to-batch consistency.

Gas chromatography is a powerful technique for separating volatile compounds.[2] However, sugars are non-volatile and highly polar, necessitating a derivatization step to increase their volatility for GC analysis.[3][4] The alditol acetate derivatization method is widely employed because it is robust and converts each monosaccharide into a single, stable derivative, which simplifies the resulting chromatogram.[3]

The Analytical Workflow: From Polymer to Quantifiable Analyte

The quantitative analysis of 4-O-methyl-hexose from a complex carbohydrate matrix is a multi-step process. Each stage, from sample preparation to data analysis, must be carefully controlled to ensure accuracy.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Polysaccharide Sample (+ Internal Standard) Hydrolysis Acid Hydrolysis (e.g., 2M TFA) Sample->Hydrolysis Release Monosaccharides Reduction Reduction (NaBH₄) Hydrolysis->Reduction Form Alditols Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Create Volatile Derivatives Injection GC Injection Acetylation->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Ionization & Fragmentation Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1. Workflow for quantitative GC-MS analysis of 4-O-methyl-hexose. This diagram illustrates the key stages from sample preparation to final quantification.

Detailed Protocols and Methodologies

Part A: Sample Preparation and Derivatization

This section details the conversion of the polysaccharide-bound 4-O-methyl-hexose into its volatile alditol acetate derivative.

Protocol 1: Alditol Acetate Derivatization

  • Hydrolysis:

    • To 1-5 mg of the dry sample in a screw-capped tube, add 1 mL of 2 M trifluoroacetic acid (TFA).

    • Add a known quantity of an internal standard (IS), such as myo-inositol, at a concentration similar to the expected analyte concentration.[5]

    • Seal the tube and heat at 121°C for 2 hours.

    • Scientific Rationale: Acid hydrolysis cleaves the glycosidic bonds to release the constituent monosaccharides.[1][6][7] TFA is commonly used as it is effective and can be easily removed by evaporation.[1][7] The internal standard is added early to correct for variations throughout the sample preparation and analysis process.[5][8]

  • Reduction:

    • Cool the hydrolysate to room temperature.

    • Evaporate the TFA to dryness under a stream of nitrogen at 40-50°C.

    • Add 0.5 mL of a freshly prepared solution of sodium borohydride (NaBH₄) (10 mg/mL in 1 M NH₄OH) to reduce the monosaccharides to their corresponding alditols. Let the reaction proceed for 90 minutes at room temperature.[1][9]

    • Scientific Rationale: This reduction step converts the aldehyde group of the sugar to a hydroxyl group, forming an alditol. This is crucial as it prevents the formation of multiple anomeric peaks for a single sugar in the chromatogram, simplifying analysis.[3]

  • Acetylation:

    • Quench the excess NaBH₄ by carefully adding a few drops of glacial acetic acid until effervescence ceases.

    • Evaporate the sample to dryness. To remove the resulting borate salts, add 0.5 mL of methanol and evaporate to dryness. Repeat this methanol wash step three times.

    • Add 200 µL of acetic anhydride and 200 µL of pyridine. Seal the tube and heat at 100°C for 1 hour.[1]

    • Scientific Rationale: Acetic anhydride acetylates the hydroxyl groups on the alditol, replacing labile hydrogens with acetyl groups. This derivatization makes the molecule volatile and thermally stable, which is necessary for GC analysis.[4]

  • Extraction:

    • Cool the reaction mixture. Add 1 mL of deionized water and 0.5 mL of dichloromethane (DCM).

    • Vortex vigorously to mix and then centrifuge to separate the phases.

    • Carefully collect the lower organic (DCM) layer, which contains the alditol acetate derivatives, and transfer it to a GC vial for analysis.

Part B: GC-MS Instrumental Analysis

Protocol 2: GC-MS Method Parameters

  • Instrumentation: An Agilent 7890 GC coupled to a 5975C MS or equivalent system.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A full scan (m/z 40-550) is used for initial identification. For quantification, Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and specificity.[10][11]

    • Temperatures: MS Source at 230°C, Quadrupole at 150°C.

Part C: Data Analysis and Quantification

1. Analyte Identification: The 4-O-methyl-hexose alditol acetate peak is identified by comparing its retention time and mass spectrum to that of an authentic, derivatized standard. The EI mass spectrum will show characteristic fragment ions.

Fragmentation Parent 4-O-Methyl-Hexose Alditol Acetate Key Diagnostic Ions Fragments m/z 117 m/z 145 m/z 189 m/z 217 Parent:head->Fragments:f1 Fragmentation Parent:head->Fragments:f2 Parent:head->Fragments:f3 Parent:head->Fragments:f4

Sources

Application Note: Conformational Analysis of O-Methylated Carbohydrates Using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

O-methylation is a critical structural modification found in bacterial polysaccharides, mycobacterial antigens, and industrially vital biopolymers like methylcellulose. This modification fundamentally alters the chemical properties of the carbohydrate by increasing hydrophobicity and modulating the conformational space of the polymer chain .

While techniques like mass spectrometry (MS) and gas chromatography are excellent for determining monosaccharide composition and linkage positions, they fall short in resolving anomeric configurations, ring forms, and dynamic 3D conformational isomers . Consequently, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Molecular Dynamics (MD) simulations, serves as the gold standard for mapping the conformational ensembles of O-methylated glycans.

This application note details a robust, self-validating NMR methodology to extract inter-proton distances and torsion angles—specifically focusing on the exocyclic ω (O5–C5–C6–O6) and θ (C5–C6–O6–CMe) torsion angles—using 1D and 2D NOESY/T-ROESY experiments .

Experimental Design & Causality

Every parameter in carbohydrate NMR must be meticulously chosen to counteract the inherent challenges of the molecule's physical properties:

  • Solvent Selection ( D2​O ): Carbohydrates possess numerous exchangeable hydroxyl protons that can obscure critical spectral regions. Lyophilization and dissolution in 99.96% D2​O eliminate these signals, leaving only the non-exchangeable skeletal and O-methyl protons visible.

  • NOESY vs. T-ROESY: O-methylated oligosaccharides often exhibit rotational correlation times ( τc​ ) in the intermediate regime (~100–200 ps at standard magnetic fields), where the Nuclear Overhauser Effect (NOE) can cross zero, leading to vanishing cross-peaks. Transverse ROESY (T-ROESY) is employed concurrently because its cross-relaxation rates are always positive, preventing signal nulling and allowing for the extraction of effective correlation times ( τeff​ ) .

  • Zero-Quantum Coherence (ZQC) Suppression: Carbohydrates are characterized by strongly coupled spin systems. During NOESY mixing times, ZQCs evolve and manifest as dispersive artifacts that overlap with true NOE cross-peaks. Applying an adiabatic Chirp pulse combined with a gradient pulse selectively suppresses these artifacts, ensuring that the extracted cross-relaxation rates reflect true spatial proximity .

Workflow Visualization

NMR_Workflow N1 Sample Preparation (30-40 mM in D2O) N2 NMR Acquisition (NOESY & T-ROESY) N1->N2 TSP Ref, 298K N3 ZQC Suppression & Data Processing N2->N3 50-800 ms tm N4 Cross-Relaxation Extraction (PANIC Approach) N3->N4 Adiabatic Chirp N5 Distance Derivation & MD Validation N4->N5 Build-up curves

Workflow for NMR-based conformational analysis of O-methylated carbohydrates.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Lyophilization: Dissolve 5–10 mg of the O-methylated carbohydrate in 0.5 mL of 99.96% D2​O . Lyophilize the sample and repeat this exchange process three times to ensure complete deuteration of exchangeable hydroxyl groups.

  • Standardization: Re-dissolve the final lyophilized powder in 0.5 mL of 99.96% D2​O to achieve a final concentration of 30–40 mM .

  • Referencing: Add a trace amount of internal sodium 3-trimethylsilyl-(2,2,3,3- 2H4​ )-propanoate (TSP) to set the 1H chemical shift reference to δH​ 0.0 ppm . Transfer the solution to a high-quality 5 mm NMR tube.

Phase 2: NMR Acquisition
  • Spectrometer Setup: Insert the sample into a 600 MHz or 700 MHz NMR spectrometer equipped with a 5 mm TCI Z-Gradient Cryoprobe. Equilibrate the sample temperature to exactly 298 K (or 310 K if physiological conditions are required) .

  • Selective Excitation: For 1D 1H,1H -NOESY and T-ROESY, apply selective excitation to the anomeric proton or the O-methyl protons using a 120 ms r-SNOB shaped pulse .

  • Mixing Time Array: Record spectra using an array of 10 to 14 different mixing times ( tm​ ) ranging from 50 ms to 800 ms to capture the linear build-up phase of the cross-relaxation [[1]]([Link]).

  • Artifact Suppression: During the NOESY sequence, suppress zero-quantum coherences by applying a 20 ms adiabatic Chirp pulse (20–40 kHz bandwidth) simultaneously with a gradient pulse set to 5–7% of the maximum gradient strength [[1]]([Link]). For T-ROESY, apply the spinlock with γB1​/2π=2.5 kHz.

Phase 3: Data Processing & Self-Validation
  • Fourier Transformation: Zero-fill the Free Induction Decays (FIDs) to 256k data points to maximize digital resolution before Fourier transformation.

  • PANIC Analysis: Extract the cross-relaxation rates ( σ ) using the Peak Amplitude Normalization for Improved Cross-relaxation (PANIC) approach. Plot the ratio of the cross-peak volume to the diagonal-peak volume against the mixing time.

  • Self-Validating Control: Calculate the effective correlation time ( τeff​ ) from the ratio of the NOESY to T-ROESY cross-relaxation rates.

    • Validation Check: If the calculated τeff​ deviates by more than 15% from the theoretical hydrodynamic correlation time (typically 90–120 ps for disaccharides/small oligomers), it indicates unwanted sample aggregation or solvent viscosity anomalies [[1]]([Link]). The experiment must be halted, and the sample concentration reduced.

  • Karplus Integration: Utilize the extracted 3JCC​ coupling constants to parameterize the Karplus-type relationship for the C5–C6–O6–CMe torsion angle, validating the empirical data against GROMOS carbohydrate force field MD simulations .

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and target data ranges for the conformational analysis of O-methylated hexopyranosides.

Experimental ParameterAnalytical TechniqueExpected Range / ValueMechanistic Purpose
Sample Concentration Sample Preparation30 – 40 mMMaximizes signal-to-noise ratio while remaining below the aggregation threshold.
Chemical Shift ( δH​ ) 1H NMR3.30 – 3.60 ppmUnambiguous identification and selective excitation of O-methyl protons.
Mixing Time Array ( tm​ ) NOESY / T-ROESY50 – 800 msGenerates robust build-up curves to isolate primary cross-relaxation from spin-diffusion.
3JCC​ Coupling Spin-Spin Coupling2.0 – 4.5 HzFeeds into Karplus equations to define the exocyclic θ torsion angle.
Correlation Time ( τc​ ) Hydrodynamics90 – 120 psInternal validation metric; confirms the molecule is tumbling as a monomer in solution.

References

  • O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Structural Features and Healthy Properties of Polysaccharides Occurring in Mushrooms Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application Note: A High-Yield, Step-by-Step Protocol for the Synthesis of Methyl 4-O-methyl-β-D-cellobioside

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-methyl-β-D-cellobioside is a valuable carbohydrate derivative for various research applications, including the study of cellulose structure, enzymatic activity, and as a building block in the synthesis of more complex oligosaccharides. Its specific methylation pattern provides a model compound to investigate the hydrogen-bond network in cellulosic materials.[1] This application note provides a detailed protocol for the high-yield synthesis of methyl 4-O-methyl-β-D-cellobioside, based on an optimized route starting from D-glucose. The described methodology is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

The synthesis of selectively modified carbohydrates like methyl 4-O-methyl-β-D-cellobioside can be challenging due to the multiple hydroxyl groups with similar reactivity. The strategy outlined here employs a series of protection, glycosylation, selective methylation, and deprotection steps to achieve the desired product with high efficiency.

Synthetic Strategy Overview

The overall synthetic route starts from readily available D-glucose and proceeds through several key stages to yield the target molecule, methyl 4-O-methyl-β-D-cellobioside. A high-yielding synthetic pathway has been established for this transformation.[1] The general workflow is depicted below.

Synthetic_Workflow Start D-Glucose Step1 Protection & Bromination Start->Step1 Ac₂O, HBr Intermediate1 Acetobromoglucose Step1->Intermediate1 Step2 Koenigs-Knorr Glycosylation Intermediate1->Step2 Protected Glucose Acceptor, Ag₂CO₃ Intermediate2 Protected Methyl Cellobioside Step2->Intermediate2 Step3 Selective 4'-O-methylation Intermediate2->Step3 1. Regioselective opening 2. MeI, Ag₂O Intermediate3 Protected Methyl 4-O-methyl-β-D-cellobioside Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Zemplén deacetylation End Methyl 4-O-methyl-β-D-cellobioside Step4->End Koenigs_Knorr_Reaction cluster_reactants Reactants Donor Acetobromoglucose Glycosyl Donor Product {Hepta-O-acetyl-methyl-β-D-cellobioside | Protected Disaccharide} Donor->Product Dichloromethane, rt Acceptor Methyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside Glycosyl Acceptor Acceptor->Product Dichloromethane, rt Promoter {Silver Carbonate (Ag₂CO₃) | Halophilic Promoter}

Figure 2: Key components of the Koenigs-Knorr glycosylation step.

Protocol:

  • Dissolve methyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside (the glycosyl acceptor) and acetobromoglucose in anhydrous dichloromethane.

  • Add silver carbonate as a promoter to the mixture.

  • Stir the reaction mixture at room temperature in the dark for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with saturated sodium thiosulfate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield methyl hepta-O-acetyl-β-D-cellobioside.

Part 3: Selective 4'-O-methylation

This is a critical step to introduce the methyl group at the desired 4'-position. A common strategy involves the formation of a stannylene acetal, which enhances the nucleophilicity of the equatorial hydroxyl group.

Protocol:

  • Dissolve the protected methyl cellobioside in anhydrous toluene.

  • Add dibutyltin oxide and reflux the mixture with a Dean-Stark trap for 4 hours to form the stannylene acetal.

  • Cool the reaction mixture to room temperature and add methyl iodide and cesium fluoride.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the protected methyl 4'-O-methyl-β-D-cellobioside.

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the acetyl protecting groups to yield the target molecule. The Zemplén deacetylation is a standard and efficient method for this transformation.

Protocol:

  • Dissolve the protected methyl 4'-O-methyl-β-D-cellobioside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H+) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • The resulting solid can be recrystallized from methanol to afford pure methyl 4-O-methyl-β-D-cellobioside.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on optimized procedures.

StepProductStarting MaterialExpected Yield (%)
1. Acetylation & BrominationAcetobromoglucoseD-Glucose> 90
2. Koenigs-Knorr GlycosylationMethyl hepta-O-acetyl-β-D-cellobiosideAcetobromoglucose70 - 80
3. Selective 4'-O-methylationProtected Methyl 4'-O-methyl-β-D-cellobiosideProtected Cellobioside60 - 70
4. DeprotectionMethyl 4-O-methyl-β-D-cellobiosideProtected Product> 95
Overall Methyl 4-O-methyl-β-D-cellobioside D-Glucose ~40 - 50

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, including the presence of the two methyl groups and the β-glycosidic linkages. [2][3]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product.

  • Melting Point and Optical Rotation: These physical properties can be compared to literature values for authentication.

Conclusion

The protocol described in this application note provides a reliable and high-yield pathway for the synthesis of methyl 4-O-methyl-β-D-cellobioside. By carefully following the outlined steps and employing standard carbohydrate chemistry techniques, researchers can efficiently produce this valuable model compound for their studies in cellulose chemistry, enzymology, and glycobiology. The provided explanations for the experimental choices aim to empower researchers to understand and potentially adapt this protocol for their specific needs.

References

  • Yoneda, Y., Kawada, T., Rosenau, T., & Kosma, P. (2005). Synthesis of methyl 4'-O-methyl-13C12-beta-D-cellobioside from 13C6-D-glucose. Part 1: reaction optimization and synthesis. Carbohydrate Research, 340(15), 2428–2435. [Link]

  • Malz, F., Yoneda, Y., Kawada, T., Mereiter, K., Kosma, P., Rosenau, T., & Jäger, C. (2007). Synthesis of methyl 4'-O-methyl-beta-D-cellobioside-13C12 from D-glucose-13C6. Part 2: solid-state NMR studies. Carbohydrate Research, 342(1), 65–70. [Link]

  • BOKU FIS. (n.d.). Synthesis of methyl 4'-O-methyl-ß-D-cellobioside-13C12 from D-glucose-13C6. Retrieved from [Link]

  • BOKU FIS. (n.d.). Synthesis of methyl 4'-O-methyl-beta-D-cellobioside-13C12 from D-glucose-13C6. Part 2: solid-state NMR studies. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Koenigs–Knorr reaction. Retrieved from [Link]

  • Röhrling, J., Potthast, A., Lange, T., Rosenau, T., Adorjan, I., Hofinger, A., & Kosma, P. (2002). Synthesis of oxidized methyl 4-O-methyl-beta-D-glucopyranoside and methyl beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions. Carbohydrate Research, 337(8), 691–700. [Link]

  • chemeurope.com. (n.d.). Koenigs-Knorr reaction. Retrieved from [Link]

Sources

using 4-O-Methyl-D-glucose to investigate polysaccharide-protein interactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-O-Methyl-D-Glucose to Interrogate Polysaccharide-Protein Interactions

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Structural mapping, binding affinity assays, and enzyme kinetics.

Executive Summary

Understanding the precise molecular determinants of carbohydrate-protein interactions is critical for developing targeted therapeutics, biosensors, and glycomimetics. 4-O-Methyl-D-glucose (4-O-Me-Glc) serves as a highly specific biochemical probe in these investigations. By selectively methylating the hydroxyl group at the C4 position of the pyranose ring, researchers can systematically eliminate hydrogen bonding at this site and introduce localized steric bulk. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for using 4-O-Me-Glc to map the binding pockets of lectins, transporters, and oxidoreductases.

Mechanistic Rationale: The C4-Hydroxyl as a Critical Pharmacophore

In native β -D-glucose, the hydroxyl groups act as a complex network of hydrogen bond donors and acceptors. When investigating a novel polysaccharide-binding protein (e.g., a C-type lectin like Mincle[1] or an enzyme like Glucose Oxidase), it is necessary to determine which specific hydroxyl groups are essential for target recognition.

Substituting D-glucose with 4-O-Methyl-D-glucose provides a definitive mechanistic answer:

  • Loss of H-Bond Donor Capacity: The methyl group cannot donate a hydrogen bond.

  • Steric Hindrance: The bulky methyl group restricts the orientation of the oxygen atom, severely limiting its ability to act as an H-bond acceptor and causing steric clashes in tightly packed binding pockets.

  • Causality in Assay Design: If a protein binds D-glucose but fails to bind 4-O-Me-Glc, it proves that the C4-OH is a strict pharmacophore requirement. Conversely, if binding or catalytic activity is partially retained, the C4 position is likely peripheral to the primary recognition motif[2].

Quantitative Profiling: Substrate Specificity Data

The utility of 4-O-Me-Glc is best demonstrated by comparing its relative activity against other methylated or deoxygenated glucose derivatives. The table below summarizes the relative catalytic activity of Glucose Oxidase (GOx) and the binding affinity of Concanavalin A (ConA) across different structural analogs[2].

Monosaccharide DerivativeRelative Activity (GOx)ConA Lectin BindingMechanistic Implication for Binding Pocket
β -D-Glucose 100%High AffinityBaseline reference; full hydrogen-bond network engaged.
α -D-Glucose 0.64%High AffinityAnomeric specificity is highly variable depending on the target protein.
4-O-Methyl-D-Glucose 15%AbolishedC4-OH is strictly essential for ConA; partially required for GOx transition-state stabilization.
6-O-Methyl-D-Glucose 1%AbolishedC6-OH is a universal requirement for both GOx and ConA recognition.
2-Deoxy-D-Glucose 25–30%Low AffinityC2-OH plays a moderate, but not absolute, role in binding affinity.
3-Deoxy-D-Glucose 1%AbolishedC3-OH is a critical anchor point for both catalysis and lectin binding.

Experimental Logic & Workflow

The following diagram illustrates the parallel experimental workflows for utilizing 4-O-Me-Glc in both direct enzymatic assays and competitive binding assays.

G Target Protein Target (e.g., ConA Lectin or GOx) PathA Direct Binding Assay (Enzyme Kinetics / ITC) Target->PathA PathB Competitive Assay (SPR / Interferometry) Target->PathB SubstrateA Incubate with 4-O-Methyl-D-glucose PathA->SubstrateA SubstrateB Pre-mix Protein with 4-O-Methyl-D-glucose PathB->SubstrateB MeasureA Measure Catalytic Rate (Relative to D-Glucose) SubstrateA->MeasureA MeasureB Flow over Polysaccharide- Immobilized Sensor SubstrateB->MeasureB ResultA Determine % Activity (e.g., GOx = 15%) MeasureA->ResultA ResultB Measure IC50 / Shift in RU (Binding Inhibition) MeasureB->ResultB Analysis Structural Mapping: Assess C4-OH Hydrogen Bond Requirement in Binding Pocket ResultA->Analysis ResultB->Analysis

Caption: Workflow for investigating carbohydrate-protein interactions using 4-O-Methyl-D-glucose.

Self-Validating Protocols for Interaction Profiling

Method A: Surface Plasmon Resonance (SPR) Competitive Inhibition Assay

Application: Mapping lectin (e.g., ConA, Mincle) binding pockets. Causality of Design: Direct SPR binding of low-molecular-weight sugars (like 4-O-Me-Glc, MW 194.18 g/mol ) to immobilized proteins yields signal responses that are often too low for accurate quantification due to the mass-dependency of SPR. By reversing the setup—immobilizing a heavy, multivalent polysaccharide and flowing the target protein pre-mixed with the monosaccharide—we measure the loss of a high-mass binding event. This amplifies the signal-to-noise ratio and leverages avidity to stabilize the baseline interaction.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize a multivalent reference polysaccharide (e.g., mannan or dextran) onto a CM5 sensor chip via standard amine coupling until a baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a fixed concentration of the target lectin (e.g., 50 nM) in running buffer (HEPES-buffered saline with 1 mM Ca2+ and Mn2+ , as C-type lectins are metal-dependent).

  • Inhibitor Titration: Create a dilution series of 4-O-Me-Glc (0.1 mM to 50 mM) and pre-incubate with the lectin for 30 minutes at room temperature to reach equilibrium.

  • SPR Injection: Inject the pre-incubated mixtures over the polysaccharide-coated chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation & Controls:

    • Negative Control: Inject lectin + buffer (establishes Rmax​ ).

    • Positive Control: Inject lectin + unmodified D-glucose. A successful drop in RU validates that competitive displacement is mechanically possible.

    • Interpretation: If D-glucose reduces the RU signal (competes successfully) but 4-O-Me-Glc yields a signal equal to Rmax​ , it definitively proves the C4-OH is an absolute requirement for the protein's binding pocket.

Method B: Coupled Enzyme Kinetics Assay

Application: Evaluating oxidoreductase (e.g., Glucose Oxidase) active site flexibility[3]. Causality of Design: GOx oxidizes glucose to glucono- δ -lactone, producing H2​O2​ [3]. Because H2​O2​ is colorless, we couple this reaction with Horseradish Peroxidase (HRP) and a chromogenic substrate (TMB) to convert invisible H2​O2​ production into a highly sensitive, quantifiable colorimetric readout at 450 nm.

Step-by-Step Protocol:

  • Assay Master Mix: Prepare a reaction buffer (50 mM Sodium Acetate, pH 5.1) containing 1 U/mL HRP and 1 mM TMB.

  • Substrate Preparation: Prepare 4-O-Me-Glc at varying concentrations (1 mM to 100 mM) in the reaction buffer.

  • Initiation: Add 0.1 U/mL of purified GOx to the substrate mixtures in a 96-well microplate.

  • Kinetic Measurement: Immediately read the absorbance at 450 nm in a microplate reader in kinetic mode (every 30 seconds for 15 minutes) at 37°C.

  • Self-Validation & Controls:

    • Background Control: Omit GOx to ensure 4-O-Me-Glc does not spontaneously reduce TMB.

    • Reference Standard: Run a parallel titration with β -D-glucose.

    • Interpretation: Calculate the Vmax​ and Km​ using Michaelis-Menten kinetics. A relative activity of ~15% for 4-O-Me-Glc compared to D-glucose[2] indicates that while the C4-OH participates in transition-state stabilization, it is not a strict gatekeeper for catalysis.

Troubleshooting & Data Interpretation

ObservationRoot Cause AnalysisCorrective Action
No competitive inhibition in SPR with 4-O-Me-Glc, but positive control (D-glucose) works. The C4-OH is a critical hydrogen bond donor/acceptor in the target protein's binding pocket.Valid Result. Proceed to test 3-O-Methyl and 6-O-Methyl derivatives to fully map the pocket.
High background absorbance in Method B prior to adding GOx. Spontaneous oxidation of TMB or contamination of the 4-O-Me-Glc reagent with reducing agents.Prepare fresh TMB. Verify the purity of the 4-O-Me-Glc via LC-MS or NMR.
SPR signal increases above Rmax​ during competitive injection. 4-O-Me-Glc is causing the target protein to aggregate, leading to non-specific bulk accumulation on the chip.Centrifuge the analyte mixture at 14,000 x g for 10 mins before injection. Add 0.05% Tween-20 to the running buffer.

References

  • Recent progress in design and preparation of glucose-responsive insulin delivery systems Source: Elsevier / Kinam Park URL:[Link]

  • Asymmetric Total Synthesis of Mycobacterial Diacyl Trehaloses Demonstrates a Role for Lipid Structure in Immunogenicity Source: ACS Publications URL:[Link]

  • Information on EC 1.1.3.4 - glucose oxidase Source: BRENDA Enzyme Database URL:[Link]

Sources

Troubleshooting & Optimization

improving the synthetic yield of 4-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: March 2026

SynthAssist Technical Support Center: Optimizing 4-O-Methyl-D-Glucose Synthesis

Welcome to the SynthAssist Technical Support Center. This guide is designed for carbohydrate chemists, researchers, and drug development professionals seeking to optimize the synthetic yield of 4-O-Methyl-D-glucose.

Direct methylation of unprotected glucose yields a complex, inseparable mixture of regioisomers. Because the C-4 hydroxyl group is the least reactive position in glucopyranosides, the most robust and high-yielding strategy relies on the [1]. This approach selectively liberates the C-4 hydroxyl while keeping C-6 protected, paving the way for targeted methylation.

Synthetic Workflow

G N1 Methyl α-D-glucopyranoside N2 Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Acetal Protection) N1->N2 PhCH(OMe)2, CSA N3 Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (Benzylation) N2->N3 NaH, BnBr N4 Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Reductive Cleavage -> 4-OH Free) N3->N4 Et3SiH, TfOH N5 Methyl 2,3,6-tri-O-benzyl-4-O-methyl-α-D-glucopyranoside (C-4 Methylation) N4->N5 NaH, MeI N6 4-O-Methyl-D-glucose (Global Deprotection) N5->N6 1. H2/Pd-C 2. HCl (aq)

Synthetic workflow for 4-O-Methyl-D-glucose via regioselective reductive cleavage.

Standard Operating Protocol (SOP)

Step 1: Benzylidenation (Protection of C-4 and C-6)

  • Method: Suspend methyl α-D-glucopyranoside in anhydrous acetonitrile. Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA). Stir at room temperature until complete.

  • Validation: TLC should show a single new spot. Quench with triethylamine before concentration to prevent acetal migration.

Step 2: Benzylation (Protection of C-2 and C-3)

  • Method: Dissolve the product from Step 1 in anhydrous DMF. Cool to 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq), and stir for 30 mins. Dropwise add benzyl bromide (BnBr, 2.5 eq).

  • Validation: The reaction is a self-validating system; gas evolution (H2) will cease when deprotonation is complete. LC-MS will confirm the di-benzylated mass.

Step 3: Regioselective Reductive Cleavage (Critical Step)

  • Method: Dissolve the fully protected intermediate in anhydrous CH2Cl2 containing 4Å molecular sieves. Cool to -78 °C. Add triethylsilane (Et3SiH, 4.0 eq) followed by dropwise addition of trifluoromethanesulfonic acid (TfOH, 2.0 eq) or dichlorophenylborane (PhBCl2).

  • Validation: Quench with saturated aqueous NaHCO3. 1H NMR should confirm the presence of a free 4-OH (notable downfield shift upon subsequent test acetylation) and a protected 6-O-benzyl group.

Step 4: C-4 Methylation

  • Method: Dissolve the 4-OH intermediate in anhydrous DMF. Add NaH (2.0 eq) at 0 °C, followed by methyl iodide (MeI, 3.0 eq). Stir at room temperature overnight.

  • Validation: Complete disappearance of the starting material on TLC.

Step 5: Global Deprotection

  • Method:

    • Hydrogenolysis: Dissolve the methylated intermediate in methanol. Add 10% Pd/C and stir under an H2 atmosphere (1 atm) to remove all benzyl ethers. Filter through Celite.

    • Hydrolysis: Dissolve the resulting methyl 4-O-methyl-α-D-glucopyranoside in 1M HCl or H2SO4. Heat at 100 °C for 4-18 hours to [2].

  • Validation: Neutralize with barium carbonate or a mixed-bed ion-exchange resin. Final product purity is confirmed via 13C NMR, matching [2].

Troubleshooting & FAQs

Q: Why am I getting the 6-OH free isomer instead of the 4-OH free isomer during reductive cleavage? A: The regioselectivity is entirely dictated by your choice of Lewis acid and reducing agent. Bulky Lewis acids (like TfOH or PhBCl2) coordinate preferentially to the less sterically hindered O-6 oxygen. Subsequent hydride attack from Et3SiH occurs at C-6, breaking the C-O4 bond and [1]. Conversely, if you use NaCNBH3/HCl or BH3·THF/TMSOTf, coordination occurs at O-4, directing the hydride to C-4 and [3]. Always verify your reagent pairing against the desired regiochemistry.

Q: My C-4 methylation yield is low, and I see unreacted starting material. What's wrong? A: The C-4 hydroxyl in glucopyranosides is notoriously unreactive due to severe steric hindrance from the adjacent axial-like trajectory of C-3 and C-5 substituents. To drive the reaction to completion:

  • Ensure strictly anhydrous conditions (water consumes NaH and MeI).

  • Use a strong base (NaH) to fully form the alkoxide before adding MeI.

  • Apply a large excess of methyl iodide (MeI).

  • Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the alkylation via the Finkelstein reaction.

Q: How do I track the global deprotection steps effectively? A: Deprotection must be treated as two distinct, self-validating systems. First, track the hydrogenolysis (benzyl removal) via LC-MS; the mass will drop by 90 Da per benzyl group. Do not proceed to acid hydrolysis until the intermediate is fully debenzylated. The final acid hydrolysis step is tracked by TLC (using a highly polar eluent like EtOAc/MeOH/H2O) and visualized with a p-anisidine hydrochloride spray, which specifically [2].

Quantitative Data: Regioselectivity of Reductive Cleavage Reagents

To assist in experimental design, the following table summarizes the causal relationship between reagent selection and regiochemical outcomes during the cleavage of 4,6-O-benzylidene acetals:

Reagent SystemSolventTemp.Major RegioisomerTypical Yield (%)
Et3SiH / TfOH CH2Cl2-78 °C to RT4-OH free , 6-O-benzyl85 - 92
Et3SiH / PhBCl2 CH2Cl2-78 °C4-OH free , 6-O-benzyl80 - 89
DIBAL-H CH2Cl20 °C to RT4-OH free , 6-O-benzyl80 - 88
NaCNBH3 / HCl THFRT4-O-benzyl, 6-OH free 85 - 90
BH3·THF / TMSOTf CH2Cl2RT4-O-benzyl, 6-OH free 88 - 95

References

  • Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf Source: Tetrahedron Letters, Elsevier URL:[Link]

  • 4-O-METHYL-D-GLUCURONIC ACID AND 4-O-METHYL-D-GLUCOSE Source: Canadian Journal of Chemistry, Canadian Science Publishing URL:[Link]

Sources

purification of synthetic 4-O-Methyl-D-glucose via silica gel column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Purification Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and chromatographic challenges associated with isolating highly polar synthetic sugar derivatives.

Purifying 4-O-Methyl-D-glucose via silica gel column chromatography is notoriously difficult. The molecule possesses four free hydroxyl groups and one methyl ether, making it overwhelmingly polar yet slightly less polar than its parent, D-glucose. This subtle difference in hydrogen-bonding capacity is the physicochemical basis for its separation. Standard normal-phase protocols (e.g., hexane/ethyl acetate) will fail here, resulting in irreversible adsorption or severe streaking.

Below is our comprehensive, self-validating guide to mastering this purification, complete with step-by-step methodologies, diagnostic workflows, and troubleshooting FAQs.

I. Purification Workflow & Diagnostic Logic

G A 1. Sample Preparation Dry Loading onto Silica B 2. Column Packing NH2-Modified Silica Gel A->B C 3. Elution Gradient DCM/MeOH or Butanone/EtOH B->C D 4. Fraction Collection High-Frequency Sampling C->D E 5. TLC Monitoring p-Anisaldehyde Staining D->E F 6. Pooling & Concentration Pure 4-O-Methyl-D-glucose E->F

Workflow for the normal-phase silica gel purification of 4-O-Methyl-D-glucose.

Troubleshooting Start TLC Result after p-Anisaldehyde Stain Streak Severe Streaking / Tailing Start->Streak Coelution Co-elution of Spots Start->Coelution Faint Faint / No Spots Start->Faint FixStreak Switch to NH2-Silica or Add Modifiers Streak->FixStreak FixCoelution Decrease Solvent Polarity (Lower MeOH %) Coelution->FixCoelution FixFaint Increase Heat (110°C) or Check Stain Age Faint->FixFaint

Diagnostic logic tree for TLC analysis of synthetic carbohydrate fractions.

II. Step-by-Step Methodology: The Self-Validating Protocol

To ensure reproducibility, every step in this protocol is designed to mitigate the specific failure modes of carbohydrate chromatography.

Step 1: Stationary Phase Selection

  • The Science: Unmodified silica gel (SiO2) contains highly active acidic silanol groups that form overwhelmingly strong hydrogen bonds with the free hydroxyls of 4-O-Methyl-D-glucose, leading to peak broadening and irreversible retention.

  • Action: Utilize an aminopropyl-modified silica gel (NH2-silica) (e.g., Wakogel 50NH2). The aminopropyl groups provide a Hydrophilic Interaction (HILIC)-like environment that effectively fractionates sugars while suppressing the tailing of polar compounds[1]. If standard Silica Gel 60 must be used, the solvent system must be aggressively adapted.

Step 2: Dry Loading the Sample

  • The Science: 4-O-Methyl-D-glucose often presents as a viscous syrup. Loading this directly as a liquid causes immediate band broadening because the sample cannot quickly partition into the stationary phase.

  • Action: Dissolve the crude mixture in a minimum volume of Methanol (MeOH). Add a mass of silica gel equal to 2–3 times the crude mass. Evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved. Load this powder evenly onto the top of the pre-packed column.

Step 3: Solvent System Selection & Elution

  • The Science: Hexane/Ethyl Acetate systems lack the hydrogen-bond accepting/donating capacity to mobilize sugars.

  • Action: Use a highly polar gradient. A standard starting point is a Dichloromethane (DCM) / Methanol (MeOH) gradient, beginning at 95:5 and slowly increasing to 80:20. Alternatively, for highly stubborn separations on standard silica, a butanone / 80% ethanol (23:4, v/v) system has proven highly effective for fractionating closely related monosaccharides.

Step 4: Fraction Collection and TLC Visualization

  • The Science: Carbohydrates lack a UV chromophore. They must be visualized through destructive chemical oxidation and dehydration on the TLC plate.

  • Action: Spot fractions on silica TLC plates. Elute with DCM/MeOH (4:1). Dip the plate in a freshly prepared p-Anisaldehyde stain and heat vigorously at 110°C. 4-O-Methyl-D-glucose will appear as a distinct colored spot (typically violet, blue, or green)[2][3].

III. Quantitative Data: TLC Staining Reagents for Carbohydrates

Selecting the correct stain is critical for tracking 4-O-Methyl-D-glucose. The table below summarizes the optimal visualization systems based on their chemical mechanisms.

Stain ReagentOptimal CompositionMechanistic TargetExpected Color for SugarsActivation Temp
p-Anisaldehyde 1 mL p-anisaldehyde, 1 mL 97% H2SO4, 18 mL Ethanol[2]Acid-catalyzed dehydration of sugars to furfurals, followed by condensation with the aldehyde.Violet, Blue, or Green[2][3]105°C – 110°C
Hanessian's Stain (CAM) Ce(SO4)2, (NH4)6Mo7O24, H2SO4, H2OOxidation of hydroxyl groups by Ce(IV) and Mo(VI).Dark Blue / Brown110°C
Phosphomolybdic Acid (PMA) 10% PMA in absolute ethanolHarsh oxidation of general oxidizable functional groups.Yellow-Brown or Green100°C

IV. Troubleshooting Guide & FAQs

Q1: My 4-O-Methyl-D-glucose is severely streaking down the TLC plate and column. How do I fix this? Causality & Solution: Streaking occurs when the kinetics of adsorption/desorption between the sugar's hydroxyl groups and the silica's silanol groups are too slow, or when the silica is too acidic.

  • Primary Fix: Switch to an NH2-modified silica gel, which is explicitly designed to suppress the tailing of highly polar, hydrogen-bonding compounds[1].

  • Secondary Fix: If using standard silica, add 1–3% Triethylamine (TEA) to your solvent system. TEA neutralizes the acidic sites on the silica gel, disrupting the strong electrostatic interactions that cause streaking[4].

Q2: How do I separate 4-O-Methyl-D-glucose from unreacted D-glucose and di-methylated byproducts? Causality & Solution: Separation relies on the discrete differences in polarity dictated by the number of free hydroxyl groups.

  • Di-methylated byproducts have only 3 free hydroxyls. They are the least polar and will elute first .

  • 4-O-Methyl-D-glucose has 4 free hydroxyls. It is of intermediate polarity and will elute second .

  • Unreacted D-glucose has 5 free hydroxyls. It is the most polar and will elute last . By running a very shallow gradient (e.g., holding at 90:10 DCM:MeOH for several column volumes), you can exploit these thermodynamic differences to achieve baseline separation.

Q3: I dipped my TLC plate in p-Anisaldehyde, but the background turned bright pink immediately and the spots are faint. What went wrong? Causality & Solution: The p-Anisaldehyde stain is highly sensitive to preparation temperature and age. If the anisaldehyde is added to the ethanol/sulfuric acid mixture while it is still warm from the exothermic addition of the acid, the reagent degrades prematurely, turning bright pink and losing its ability to stain TLC plates properly. Always allow the acid/solvent mixture to cool to room temperature before adding the p-anisaldehyde, and store the final solution in the refrigerator[3].

Q4: Can I use Dichloromethane (DCM) as the bulk solvent, or should I use Chloroform? Causality & Solution: Both are effective, but DCM is generally preferred due to its lower toxicity profile compared to Chloroform. However, be aware of the fluid dynamics: DCM is denser and generally takes longer to run through a silica column than lighter solvents like hexane or cyclohexane[4]. Ensure you are applying adequate, consistent positive pressure (flash chromatography) to maintain a steady flow rate and prevent diffusion-based band broadening.

V. References

  • LabCluster - Column Chromatography and Related Products (Solvent Systems & Modifiers). Available at: [Link]

  • EPFL - TLC Visualization Reagents (p-Anisaldehyde Staining for Sugars). Available at:[Link]

  • ReachDevices - TLC Stains: Chemistry and Application Techniques. Available at: [Link]

  • Digital CSIC - Isolation and characterization of 3-deoxypentulose and its determination in heated milk (Silica Gel 60 Carbohydrate Fractionation). Available at: [Link]

Sources

Technical Support Center: 4-O-Methyl-D-Glucose Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, biochemists, and drug development professionals who utilize 4-O-Methyl-D-glucose (4-O-MDG) in transport kinetics, metabolic tracing, and structural assays.

While 4-O-MDG is valued for its resistance to standard glycolysis (e.g., it is not phosphorylated by hexokinase), it is not indestructible. Poor handling can lead to thermal, alkaline, or enzymatic degradation, introducing severe artifacts into your data. This guide synthesizes field-proven methodologies and the chemical causality behind them to ensure the absolute integrity of your experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Issue 1: Yellowing of Solutions and Cytotoxicity Post-Sterilization

Question: After autoclaving my 4-O-MDG stock solutions, the liquid turns slightly yellow, and I observe reduced cell viability in my downstream transport assays. What is happening?

Causality & Expert Insight: You are observing thermal degradation driven by Maillard-like dehydration and oxidation reactions. When exposed to the high temperatures of an autoclave (typically 121°C), glucose analogs undergo ring-opening and dehydration to form Glucose Degradation Products (GDPs) such as 5-hydroxymethylfurfural (5-HMF) and 3,4-dideoxyglucosone-3-ene (3,4-DGE) ([1]). These GDPs are highly electrophilic and inherently cytotoxic, which explains the reduced cell viability in your assays.

Resolution: Never autoclave 4-O-MDG. Always use cold sterile filtration (0.22 µm). If heat sterilization is absolutely mandated by your facility's strict protocols, the solution's pH must be lowered to ~3.2 prior to heating. A highly acidic environment kinetically hinders the initial enolization step required for thermal degradation, drastically reducing GDP formation ([2]).

Issue 2: Loss of Compound in Alkaline Lysis Buffers

Question: I use a high-pH buffer (pH > 9.0) for cell lysis prior to quantifying intracellular 4-O-MDG. My recovery rates are inconsistent and unexpectedly low. Why?

Causality & Expert Insight: 4-O-MDG is highly susceptible to alkaline degradation. At a high pH, the molecule undergoes keto-enol tautomerism to form an enediol anion. Because the protective methoxy group is located at the C4 position, the molecule undergoes a specific β -alkoxycarbonyl elimination. This leads to the loss of the methoxy group and a subsequent benzilic acid rearrangement, irreversibly converting your 4-O-MDG into D-glucoisosaccharinic acids ([3]).

Resolution: Maintain all lysis and extraction buffers at a pH between 6.0 and 7.5. If an alkaline extraction is unavoidable for your specific workflow, perform it strictly at 4°C to kinetically slow the enolization step, and neutralize the lysate immediately.

AlkalineDegradation A 4-O-Methyl-D-glucose B Enediol Intermediate (Keto-enol tautomerism) A->B High pH (>8.0) C Enediol Anion (Deprotonation) B->C OH- attack D β-alkoxycarbonyl Elimination (Loss of C4 Methoxy) C->D Rate-limiting step E D-glucoisosaccharinic Acids (Degradation Products) D->E Benzilic acid rearrangement

Fig 1. Alkaline degradation mechanism of 4-O-MDG into saccharinic acids.

Issue 3: Unexpected "Metabolism" in Crude Lysates

Question: 4-O-MDG is supposed to be non-metabolizable, but I am detecting a loss of the parent compound when incubated with crude fungal or tissue lysates over 24 hours.

Causality & Expert Insight: While 4-O-MDG is inert to standard glycolytic kinases, it is not invisible to all enzymes. Promiscuous oxidoreductases present in crude lysates, particularly Glucose Oxidase (GOx), can oxidize 4-O-MDG at approximately 15% the rate of D-glucose ([4]). Over a 24-hour incubation, this slow but steady enzymatic oxidation will significantly deplete your substrate pool.

Resolution: Do not assume absolute metabolic inertness in crude systems. Add specific oxidase inhibitors to your lysates, or restrict your assay timeframes to under 2 hours to minimize off-target enzymatic oxidation.

Part 2: Quantitative Degradation Vectors

To assist in experimental design, the following table summarizes the primary degradation vectors for 4-O-MDG and their corresponding mitigation strategies.

Degradation VectorPrimary CatalystMechanism / Major ProductsRelative RiskPreventive Strategy
Thermal Temperatures > 60°CDehydration / 5-HMF, 3,4-DGEHigh Cold filtration; avoid autoclaving. If heating is required, adjust pH to ~3.2[2].
Alkaline pH > 8.0 β -elimination / Saccharinic acidsHigh Buffer all solutions to pH 5.5–6.5[3].
Enzymatic Promiscuous OxidasesOxidation / Glucono- δ -lactone analogsModerate Use oxidase inhibitors in crude lysates; limit assay duration[4].
Photolytic Prolonged UV LightFree radical generationLow Store aliquots in amber or foil-wrapped tubes.

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your 4-O-MDG stock solutions, use the following self-validating preparation methodology. This protocol replaces blind trust with empirical Quality Control (QC).

Protocol: Preparation of Ultra-Stable 4-O-MDG Solutions

Materials Required:

  • High-purity 4-O-Methyl-D-glucose powder (desiccated)

  • Milli-Q / ddH₂O

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Reconstitution: Dissolve the 4-O-MDG powder in ddH₂O to your desired stock concentration (e.g., 100 mM). Causality: Do not use phosphate buffers for the initial stock, as phosphate can act as a catalytic buffer for sugar degradation over long-term storage.

  • pH Adjustment: Verify the pH of the solution. Adjust to a strict range of 5.5 to 6.5 using dilute HCl or NaOH. Causality: This range is the "Goldilocks zone" that prevents both acid-catalyzed hydrolysis and base-catalyzed enolization[3].

  • Cold Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile container. Causality: PES membranes are chosen over Nylon because PES has ultra-low nonspecific binding, ensuring you do not lose your compound to the filter matrix.

  • Self-Validation QC (Critical Step): Take a 100 µL aliquot of the filtered solution and measure its UV absorbance at 284 nm against a water blank.

    • Why 284 nm? This is the peak absorbance wavelength for 5-HMF, the primary degradation product of hexoses ([2]).

    • Validation: A pure, intact solution will have an A284​<0.05 . If A284​ is elevated, thermal or oxidative degradation has occurred, and the batch must be discarded.

  • Storage: Aliquot the validated solution into light-blocking (amber) microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

PrepWorkflow Start Powdered 4-O-MDG (Store desiccated) Dissolve Dissolve in ddH2O (Buffer to pH 5.5 - 6.5) Start->Dissolve Filter Cold Sterile Filtration (0.22 µm PES) Dissolve->Filter DO NOT AUTOCLAVE QC Self-Validation QC (Measure A284 < 0.05) Filter->QC QC->Dissolve If Fail (Discard) Aliquot Aliquot into light-blocking sterile tubes QC->Aliquot If Pass (A284 < 0.05) Store Store at -80°C (Avoid freeze-thaw) Aliquot->Store

Fig 2. Self-validating preparation workflow for ultra-stable 4-O-MDG solutions.

References

  • Kjellstrand, P., Erixon, M., Wieslander, A., Lindén, T., & Martinson, E. (2004). "Temperature: the single most important factor for degradation of glucose fluids during storage." Peritoneal Dialysis International, 24(4), 385-391. URL:[Link]

  • Ruzicka, J., et al. (2021). "Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation." Pharmaceutics, 13(11), 1838. URL:[Link]

  • Machell, G., & Richards, G. N. (1960). "Mechanism of saccharinic acid formation. Part I. Competing reactions in the alkaline degradation of 4-O-methyl-D-glucose, maltose, amylose, and cellulose." Journal of the Chemical Society (Resumed), 1924-1931. URL:[Link]

  • Dubiel, M., et al. (2022). "Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications." Biomolecules, 12(3), 452. URL:[Link]

Sources

Technical Support Center: Identifying and Minimizing Off-Target Effects of Glucose Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the effective use of glucose analogs in cellular models. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these powerful tools. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with glucose analogs.

Q1: I'm using 2-Deoxy-D-glucose (2-DG) to inhibit glycolysis. What are the most common off-target effects I should be aware of?

A1: While 2-DG is a widely used and effective inhibitor of glycolysis, it's crucial to understand that its effects are not limited to this pathway. The primary off-target effects stem from its structural similarity to both glucose and mannose.[1][2][3]

  • Inhibition of N-linked Glycosylation: 2-DG can be metabolized to 2-deoxy-D-mannose and interfere with the synthesis of dolichol-phosphate-mannose, a crucial component for N-linked glycosylation.[1][2] This disruption can lead to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER stress.[1][4][5][6] In some cell lines, this ER stress, rather than ATP depletion from glycolysis inhibition, is the primary driver of 2-DG-induced autophagy and cell death.[5]

  • Induction of Oxidative Stress: By disrupting glucose metabolism, 2-DG can impair the production of reducing equivalents like NADPH, which are vital for detoxifying reactive oxygen species (ROS).[2][7][8][9] This can lead to an increase in metabolic oxidative stress, which contributes to its cytotoxic effects, particularly in cancer cells that often have higher basal levels of ROS.[7][8][9]

  • Alterations in Cellular Signaling: The accumulation of 2-DG-6-phosphate and the resulting metabolic stress can interfere with various signaling pathways, including the activation of AMPK (5'-AMP activated kinase).[4][6]

Q2: My 2-NBDG uptake assay shows high background fluorescence. What could be the cause and how can I fix it?

A2: High background fluorescence with 2-NBDG is a common issue that can make quantification difficult.[10] Several factors can contribute to this:

  • Non-specific Membrane Binding: The NBD fluorophore is hydrophobic and can non-specifically associate with cell membranes.[10]

  • Transporter-Independent Uptake: Recent evidence strongly suggests that 2-NBDG can enter cells through mechanisms independent of known glucose transporters (GLUTs).[11][12][13] This means that even with GLUT inhibitors or in cells with low GLUT expression, you may still observe significant uptake.

  • Suboptimal Washing Steps: Incomplete removal of extracellular 2-NBDG is a major contributor to high background.

Troubleshooting Steps:

  • Optimize Washing: Increase the number and rigor of washing steps with ice-cold PBS after incubation with 2-NBDG.[14]

  • Use Phenol Red-Free Media: Phenol red in culture media can contribute to background fluorescence. Perform the assay in phenol red-free media or PBS.[10]

  • Titrate 2-NBDG Concentration: While concentrations around 100-200 µM are common, it's essential to determine the lowest effective concentration for your specific cell line to minimize non-specific effects.[10][14]

  • Include Proper Controls: Use a well-characterized GLUT inhibitor like Cytochalasin B or Phloretin as a negative control to assess the transporter-dependent portion of the uptake.[14] However, be aware that these may not completely block 2-NBDG uptake due to transporter-independent mechanisms.[11]

Q3: I'm not seeing the expected inhibition of glucose uptake with my compound when using 2-NBDG. Is 2-NBDG always a reliable proxy for glucose?

A3: This is a critical point. While 2-NBDG is a convenient tool, its structural differences from glucose mean it is not always a reliable proxy for glucose transport.[11][13] The bulky NBD group can alter its interaction with glucose transporters.[13]

Studies have shown that in some cell lines that rely exclusively on GLUT1 for glucose import, pharmacologic inhibition or genetic knockout of GLUT1 significantly reduces the uptake of radiolabeled 2-DG but has a minimal effect on 2-NBDG uptake.[11][12] This strongly indicates that 2-NBDG can enter cells via mechanisms other than canonical glucose transporters.[11][13]

Recommendation: For rigorous validation of compounds that inhibit glucose transport, it is highly recommended to use radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-DG) as the gold standard.

Part 2: Troubleshooting Guides

This section provides detailed workflows and logical frameworks for addressing specific experimental challenges.

Troubleshooting Guide 1: Distinguishing On-Target vs. Off-Target Effects of 2-DG

Issue: You observe cell death or a specific phenotype after 2-DG treatment and need to determine if it's due to glycolysis inhibition or an off-target effect like ER stress.

Experimental Workflow:

  • Metabolic Rescue Experiment:

    • Rationale: To determine if the observed phenotype is due to the disruption of mannose-dependent pathways (like N-linked glycosylation), you can attempt to rescue the effect by providing an excess of mannose.

    • Protocol:

      • Culture cells with your standard concentration of 2-DG.

      • In a parallel set of wells, co-treat cells with 2-DG and an excess of D-mannose (e.g., 1-10 mM).

      • Include appropriate controls (untreated, 2-DG alone, mannose alone).

      • Assess your phenotype of interest (e.g., cell viability, apoptosis markers).

    • Interpretation: If mannose supplementation reverses the 2-DG-induced phenotype, it strongly suggests that interference with N-linked glycosylation and subsequent ER stress is a major contributor.[5] If the phenotype persists, inhibition of glycolysis is likely the primary mechanism.

  • Assess ER Stress Markers:

    • Rationale: Directly measure the induction of the Unfolded Protein Response (UPR).

    • Protocol:

      • Treat cells with 2-DG for various time points.

      • Perform western blotting for key ER stress markers such as GRP78 (BiP), GRP94, and CHOP (GADD153).[15]

    • Interpretation: A significant, dose-dependent increase in these markers confirms that 2-DG is inducing ER stress in your model.[15]

  • Measure ATP Levels:

    • Rationale: Directly quantify the impact on cellular energy status.

    • Protocol:

      • Treat cells with 2-DG.

      • Use a commercial ATP luminescence-based assay kit to measure intracellular ATP levels.[5]

    • Interpretation: A significant drop in ATP levels confirms the on-target effect of glycolysis inhibition.[5][15] Comparing the dose-response of ATP depletion to the dose-response of your phenotype can provide insights into the primary driver.

Logical Flow for Deconvolution of 2-DG Effects

G start Observe Phenotype with 2-DG rescue Perform Mannose Rescue Experiment start->rescue er_stress Assess ER Stress Markers (e.g., GRP78, CHOP) start->er_stress atp Measure Cellular ATP Levels start->atp phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued er_stress_induced ER Stress Induced? er_stress->er_stress_induced atp_depleted ATP Depleted? atp->atp_depleted phenotype_rescued->atp_depleted No conclusion1 Conclusion: Phenotype likely driven by ER Stress / Glycosylation Defect phenotype_rescued->conclusion1 Yes er_stress_induced->atp_depleted No er_stress_induced->conclusion1 Yes conclusion2 Conclusion: Phenotype likely driven by Glycolysis Inhibition atp_depleted->conclusion2 Yes conclusion3 Conclusion: Both pathways contribute to the observed phenotype atp_depleted->conclusion3 No (Check experimental setup)

Caption: Logic diagram for troubleshooting 2-DG's mechanism of action.

Troubleshooting Guide 2: Validating Glucose Transporter (GLUT) Mediated Uptake of Fluorescent Analogs

Issue: You are using a fluorescent glucose analog (e.g., 2-NBDG) and need to confirm that its uptake is mediated by glucose transporters.

Experimental Workflow:

  • Competitive Inhibition with D-Glucose:

    • Rationale: If the analog is taken up by GLUTs, an excess of the natural substrate, D-glucose, should compete for the transporter and reduce the analog's uptake.

    • Protocol:

      • Pre-incubate cells with a high concentration of D-glucose (e.g., 25-50 mM) for 15-30 minutes.

      • Add the fluorescent glucose analog in the continued presence of high D-glucose.

      • Measure fluorescence and compare it to cells treated with the analog alone.

    • Interpretation: A significant reduction in fluorescence in the presence of excess D-glucose suggests transporter-mediated uptake.

  • Pharmacological Inhibition:

    • Rationale: Use known inhibitors of glucose transporters to block the uptake of the fluorescent analog.

    • Protocol:

      • Pre-incubate cells with a GLUT inhibitor (e.g., Cytochalasin B, Phloretin, or a specific inhibitor like BAY-876 for GLUT1) for an appropriate time.[11]

      • Add the fluorescent glucose analog in the continued presence of the inhibitor.

      • Measure fluorescence and compare it to cells treated with the analog alone.

    • Interpretation: A significant decrease in fluorescence upon inhibitor treatment provides strong evidence for GLUT-mediated uptake.[11] As noted earlier, a lack of complete inhibition may point to transporter-independent mechanisms.[11]

  • Genetic Knockdown/Knockout:

    • Rationale: The most definitive approach is to reduce or eliminate the expression of the specific GLUT responsible for uptake in your cell line.

    • Protocol:

      • Use siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding the relevant glucose transporter (e.g., SLC2A1 for GLUT1).[12]

      • Confirm the reduction in protein expression via western blot or flow cytometry.

      • Perform the fluorescent glucose analog uptake assay in the knockdown/knockout cells and compare it to control cells.

    • Interpretation: A significant reduction in uptake in the genetically modified cells provides conclusive evidence for the involvement of that specific transporter.[12]

Data Summary Table: Expected Outcomes for Validating Transporter-Mediated Uptake

Experimental Approach Expected Outcome for Transporter-Mediated Uptake Potential Confounding Factor
Competitive Inhibition Significant decrease in analog uptake with excess D-glucose.High concentrations of glucose may have their own metabolic effects.
Pharmacological Inhibition Significant decrease in analog uptake with GLUT inhibitors.Inhibitors may have off-target effects; incomplete inhibition is possible.[11]
Genetic Knockdown/Out Significant decrease in analog uptake in knockdown/out cells.Potential for compensatory upregulation of other transporters.

Part 3: Alternative Analogs and Best Practices

Considering Alternatives to 2-DG

If off-target effects of 2-DG are a concern, particularly the interference with N-linked glycosylation, consider using 2-fluoro-2-deoxy-D-glucose (2-FDG) .

  • Advantages of 2-FDG: 2-FDG is a more potent inhibitor of glycolysis than 2-DG and has been shown to have less interference with N-linked glycosylation.[16][17] This makes it a more specific tool for studying the effects of glycolysis inhibition, especially under normoxic conditions.[3]

  • Mechanism: The fluorine atom at the C2 position is more structurally similar to the hydroxyl group of glucose, leading to a higher binding affinity for hexokinase compared to 2-DG.[16][17]

Comparative Efficacies of 2-DG and its Halogenated Analogs

Analog Relative Potency (Glycolysis Inhibition) Key Characteristics
2-fluoro-2-deoxy-D-glucose (2-FG/2-FDG) +++More potent than 2-DG; less interference with glycosylation.[16][17]
2-deoxy-D-glucose (2-DG) ++Inhibits both glycolysis and N-linked glycosylation.[2][3]
2-chloro-2-deoxy-D-glucose (2-CG) +Less potent than 2-FG and 2-DG.[16]
Best Practices for Using Glucose Analogs
  • Cell Line Characterization: Understand the metabolic profile of your cell line. Does it primarily rely on glycolysis? What is the expression profile of its glucose transporters?

  • Dose-Response and Time-Course: Always perform thorough dose-response and time-course experiments to identify the optimal concentration and incubation time for your specific model and question.

  • Appropriate Controls are Non-Negotiable:

    • Vehicle Control: Treat cells with the solvent used to dissolve the analog/inhibitor.[14]

    • Positive Control: For uptake stimulation assays, use a known activator like insulin.[14][18]

    • Negative Control: Use known inhibitors to confirm the biological pathway being interrogated.[14]

  • Validate with Orthogonal Methods: Do not rely on a single analog or a single assay. Confirm key findings using alternative methods. For example, if 2-DG induces cell death, confirm glycolytic inhibition by measuring lactate production or ATP levels.

  • Acknowledge Limitations: Be aware of the known off-target effects and limitations of the analogs you are using and discuss them in the interpretation of your data. This is especially critical for fluorescent analogs like 2-NBDG, where transporter-independent uptake is a significant consideration.[11][12][13]

References

  • Shutt, D. C., O'Dorisio, M. S., Aykin-Burns, N., & Spitz, D. R. (2010). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer Biology & Therapy, 9(11), 853-861. [Link]

  • Shutt, D. C., O'Dorisio, M. S., Aykin-Burns, N., & Spitz, D. R. (2010). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer Biology & Therapy, 9(11). [Link]

  • Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2020). Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms. Cancer Letters, 490, 147-160. [Link]

  • Kurtoglu, M., Gao, N., & Lampidis, T. J. (2016). Combining 2-deoxy-D-glucose with fenofibrate leads to tumor cell death mediated by simultaneous induction of energy and ER stress. Oncotarget, 7(24), 36459–36470. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of 2-Deoxyglucose? [Link]

  • Xi, H., Kurtoglu, M., & Lampidis, T. J. (2011). 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology, 67(4), 899–910. [Link]

  • Feder, J., Bomalaski, J. S., & Clark, M. (2011). Abstract 4335: Low dose 2 deoxy glucose induces ER stress and neuroblastoma cell death. Cancer Research, 71(8 Supplement), 4335. [Link]

  • Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2020). Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms (Review - preprint). ResearchGate. [Link]

  • Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(1), 82. [Link]

  • Kumar, D., Kumar, S., & Singh, J. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Journal of Environmental Pathology, Toxicology and Oncology, 41(2), 1-12. [Link]

  • Looyenga, B. D., DeQuinco, A. J., & Tiemeyer, M. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Biochimie, 188, 169–176. [Link]

  • Lampidis, T. J., Kurtoglu, M., Maher, J. C., Liu, H., Krishan, A., Sheft, V., Szymanski, S., Fokt, I., Rudnicki, W. R., Ginalski, K., Lesyng, B., & Priebe, W. (2006). Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells". Cancer Chemotherapy and Pharmacology, 58(6), 725–734. [Link]

  • Lampidis, T. J., Kurtoglu, M., Maher, J. C., Liu, H., Krishan, A., Sheft, V., Szymanski, S., Fokt, I., Rudnicki, W. R., Ginalski, K., Lesyng, B., & Priebe, W. (2006). Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells". ResearchGate. [Link]

  • ResearchGate. (n.d.). A working model for GLUT1. Shown here are the predicted... [Link]

  • Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(1), 82. [Link]

  • Farr, S. A., Maciel, M., & O'Brien, C. A. (2020). Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters. PLOS ONE, 15(7), e0236425. [Link]

  • Looyenga, B. D., DeQuinco, A. J., & Tiemeyer, M. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Biochimie, 188, 169–176. [Link]

  • Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. ResearchGate. [Link]

  • Hehlgans, S., Eke, I., Storch, K., & Cordes, N. (2019). 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation. Frontiers in Oncology, 9, 1244. [Link]

  • Ralser, M., Wamelink, M. M., Kowald, A., Gerisch, B., Heeren, G., Struys, E. A., Klipp, E., Jakobs, C., Lehrach, H., & Krobitsch, S. (2008). A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth. Proceedings of the National Academy of Sciences, 105(46), 17807–17811. [Link]

  • Gvanceladze, L. G. (2022). Experimental Approaches to Diabetes Mellitus. IntechOpen. [Link]

  • Niehues, R., & van Scherpenzeel, M. (2022). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Glycobiology, 32(3), 204–217. [Link]

  • Singh, A., & Singh, R. (2024). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors. STAR Protocols, 5(2), 103134. [Link]

  • Dwarakanath, B. S. (2009). Targeting Glucose Metabolism with 2-Deoxy-D-Glucose for Improving Cancer Therapy. Future Oncology, 5(5), 581-585. [Link]

  • University of Maryland School of Medicine. (n.d.). Equipment for Experimental Protocols. [Link]

  • Wang, Y., Zhang, Y., & Chen, H. (2025). Turn-on fluorescent glucose transport bioprobe enables wash-free real-time monitoring of glucose uptake activity in live cells and small organisms. RSC Chemical Biology. [Link]

  • ResearchGate. (2015). When we used 2-NBDG for Glucose uptake in 3T3 cells, we got a lot of background fluorescence, why could this be? [Link]

  • Kovatchev, B., Cobelli, C., & Zuev, S. (2012). Diabetes: Models, Signals, and Control. IEEE Transactions on Biomedical Engineering, 59(11), 3027–3037. [Link]

  • Li, X., Liu, C., & Zhang, Y. (2024). Glycolysis and beyond in glucose metabolism: exploring pulmonary fibrosis at the metabolic crossroads. Frontiers in Medicine, 11, 1389304. [Link]

  • O'Neil, R., & Rajendran, V. (2013). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. [Link]

  • St-Pierre, F., & Gornik, S. L. (2025). Peroxidase-Coupled Glucose Method. StatPearls. [Link]

  • Yuan, H., Wang, Z., & Li, L. (2017). Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia. Oncotarget, 8(19), 31050–31061. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2023). Glucose-Activated Switch Regulating Insulin Analog Secretion Enables Long-term Precise Glucose Control in Mice With Type 1 Diabetes. Diabetes, 72(6), 825–838. [Link]

  • Cayman Chemical. (n.d.). Glucose Uptake Cell-Based Assay Kit. ResearchGate. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2023). Glucose-Activated Switch Regulating Insulin Analog Secretion Enables Long-term Precise Glucose Control in Mice With Type 1 Diabetes. Diabetes, 72(6), 825–838. [Link]

  • Park, J. H., & Lee, J. S. (2023). Glucose Metabolism and Its Direct Action in Cancer and Immune Regulation. Cancers, 15(18), 4467. [Link]

  • FDA. (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. [Link]

  • Hsu, C. C., & Lee, Y. C. (2023). The Illustration of Altered Glucose Dependency in Drug-Resistant Cancer Cells. International Journal of Molecular Sciences, 24(18), 13998. [Link]

  • Patsnap Synapse. (2025). How to Validate Your Glucose Biosensor for Clinical Applications. [Link]

  • Martins, R., & Almeida, R. (2025). Validation of Analytical Models for the Development of Non-Invasive Glucose Measurement Devices. MDPI. [Link]

  • Max Planck Institute of Molecular Cell Biology and Genetics. (2025). Metabolism shapes life. ScienceDaily. [Link]

  • Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing. [Link]

Sources

effective quenching of excess reagents in glucose methylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers successfully execute the complex anhydrous chemistry of carbohydrate permethylation, only to lose their yield and structural integrity during the quenching and extraction phases.

Whether you are utilizing the Hakomori method (dimsyl sodium) or the Ciucanu-Kerek method (NaOH/DMSO), the alkylating agents—typically methyl iodide (MeI) or dimethyl sulfate—are used in massive excess. How you terminate this highly reactive system dictates the purity of your downstream GC-MS or MALDI-TOF data.

This guide is designed to move beyond basic protocols. We will dissect the causality behind quenching mechanisms, establish self-validating experimental workflows, and troubleshoot the exact chemical artifacts that ruin methylation data.

The Mechanistic Imperative of Quenching

Permethylation transforms hydrophilic hydroxyl groups into hydrophobic methoxy groups, locking the carbohydrate structure for linkage analysis. However, the reaction environment is aggressively alkaline and highly reactive. Quenching is not merely about "stopping" the reaction; it is a multi-stage chemical neutralization process designed to prevent three specific artifacts:

  • Alkaline Peeling: The neutralization of strong bases is violently exothermic. If quenched at room temperature, the sudden heat spike in a basic environment triggers β -elimination (peeling) of glycans with reducing ends[1].

  • Oxidative Degradation: If the reaction is extracted into an organic solvent (like chloroform) while the aqueous phase remains highly basic, ambient oxygen will cause oxidative degradation across the carbohydrate ring[2].

  • Reagent Toxicity & Side Reactions: Excess methyl iodide is a volatile, toxic alkylating agent that can suppress MS signals and damage chromatography columns if not chemically scavenged[3].

G Start Glucose/Glycan Sample Base Deprotonation (NaOH/DMSO or NaH) Start->Base Anhydrous Conditions Alkylation Methylation (Excess Methyl Iodide) Base->Alkylation Alkylating Agent Quench Controlled Quenching (Ice-Cold H2O / Acetic Acid / Na2S2O3) Alkylation->Quench Stop Reaction Extraction Liquid-Liquid Extraction (CHCl3 or DCM / H2O) Quench->Extraction Remove Salts/DMSO Analysis Downstream Analysis (GC-MS / MALDI-TOF) Extraction->Analysis Purified Permethylated Glycans

Workflow of glucose permethylation emphasizing the critical quenching and extraction phases.

Validated Protocol: Multi-Stage Quenching & Extraction

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met. This specific workflow is adapted from optimized Ciucanu-Kerek methodologies to eliminate oxidative degradation[2][4].

Phase 1: Alkylation (Context)

  • Dissolve the dried glucose/glycan sample in anhydrous DMSO.

  • Add the NaOH/DMSO slurry to deprotonate the hydroxyl groups.

  • Add excess methyl iodide (MeI) and agitate for 1 to 3 hours in the dark.

    • Validation Checkpoint: A fine white precipitate (NaI) should form, confirming the progression of the alkylation reaction.

Phase 2: The Multi-Stage Quench 4. Thermal Control: Transfer the reaction tube to an ice bath. Dropwise, add 0.2 mL of ice-cold Milli-Q water.

  • Causality: The low temperature safely dissipates the exotherm generated by base hydrolysis, preventing alkaline peeling[1].
  • Reagent Scavenging (Optional but Recommended): Slowly add 1.0 mL of a 100 mg/mL sodium thiosulfate ( Na2​S2​O3​ ) solution.
  • Causality: Thiosulfate acts as a strong nucleophile, attacking excess MeI via an SN​2 mechanism to form harmless, water-soluble methyl thiosulfate[3].
  • pH Neutralization (Critical): Add 5% aqueous acetic acid dropwise to the mixture.
  • Validation Checkpoint: Use pH indicator strips to verify the solution has reached pH 5–8 [4]. Do not proceed to extraction until this pH is achieved.
  • Causality: Neutralizing the base completely shuts down the oxidative degradation pathways that occur at the solvent interface during extraction[2].

Phase 3: Liquid-Liquid Extraction 7. Add 1.0 mL of dichloromethane (DCM). Note: DCM is preferred over chloroform, as chloroform exacerbates oxidative degradation in the presence of trace base[2]. 8. Vortex vigorously and centrifuge at 2000 x g for 2 minutes.

  • Validation Checkpoint: You must observe a sharp, clear phase separation. The upper phase is aqueous (containing DMSO, salts, and quenched reagents). The lower organic phase contains your permethylated glucose.
  • Discard the upper aqueous phase. Wash the lower DCM phase 4–5 times with HPLC-grade water to remove residual DMSO.
  • Dry the organic layer under a gentle stream of nitrogen.

Quantitative Data: Quenching Reagent Comparison

Selecting the correct quenching reagent depends on the specific base and alkylating agent used in your protocol.

Quenching ReagentPrimary Target NeutralizedMechanistic ActionRisk of ArtifactsRecommended Application
Ice-Cold Water Strong Bases (NaOH, Dimsyl Na)Hydrolyzes base; thermal control prevents peeling.Moderate (if pH remains >8)Universal first-line quench for Hakomori/Ciucanu methods[1].
5% Acetic Acid Residual AlkalinityProtons neutralize hydroxide ions, lowering system to pH 5-8.LowMandatory prior to extraction to prevent oxidative degradation[4].
Sodium Thiosulfate Excess Methyl IodideNucleophilic attack on MeI forms water-soluble methyl thiosulfate.LowHigh-throughput MS workflows requiring complete MeI removal[3].
Methanol Sodium Hydride (NaH)Reacts with NaH to form sodium methoxide, a milder base.LowRegioselective methylation protocols utilizing NaH[5].

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue Detected: Suboptimal Methylation Check1 Are there oxidative degradation products? Issue->Check1 Sol1 Neutralize base with 5% Acetic Acid before extraction Check1->Sol1 Yes Check2 Is there significant undermethylation? Check1->Check2 No Sol2 Ensure anhydrous conditions & active MeI Check2->Sol2 Yes Check3 Is there excessive peeling/cleavage? Check2->Check3 No Sol3 Use ice-cold water for quench to control exotherm Check3->Sol3 Yes

Decision tree for troubleshooting common methylation artifacts and quenching failures.

Q: My sample turned brown during the liquid-liquid extraction phase. What happened? A: This is a classic hallmark of oxidative degradation. When permethylated carbohydrates are extracted into chlorinated solvents under highly alkaline conditions, oxidation occurs across the carbohydrate ring[2]. Solution: You missed the pH validation checkpoint. Implement the pH neutralization step using 5% acetic acid (target pH 5-8) before introducing the extraction solvent[4].

Q: Can I skip the sodium thiosulfate quench and just evaporate the methyl iodide under nitrogen? A: While MeI is volatile and can be removed under a stream of nitrogen[4], relying solely on evaporation is hazardous and risks incomplete removal. Residual MeI can alkylate downstream chromatography matrices or cause severe signal suppression in mass spectrometry. Sodium thiosulfate chemically guarantees MeI neutralization[3].

Q: I am performing a regioselective glucose methylation using Sodium Hydride (NaH). Should my quenching strategy change? A: Yes. NaH is exceptionally reactive. Quenching unreacted NaH directly with water can be violently exothermic and dangerous. Instead, quench carefully with methanol at 0 °C first. Methanol reacts with NaH to form sodium methoxide (a milder base), which is then safely quenched by the subsequent addition of water[5].

Q: My GC-MS data shows massive undermethylation. Did I quench the reaction too early? A: While premature quenching stops the reaction before completion, severe undermethylation is almost always a failure of anhydrous conditions prior to the quench. Moisture in your DMSO or degraded methyl iodide will consume your base and alkylating agent before they can react with the glucose. Ensure your reagents are strictly anhydrous, and verify that the NaOH/DMSO slurry is freshly prepared.

References

  • Galermo, A. G., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry, eScholarship. Available at:[Link]

  • Khoo, K., & Yu, S. (2020). Permethylation and Microfractionation of Sulfated Glycans for MS Analysis. NIH PubMed Central. Available at:[Link]

  • Ciucanu, I., & Kerek, F. (2025). Elimination of Oxidative Degradation during the per-O-Methylation of Carbohydrates. ResearchGate. Available at:[Link]

  • White Rose Research Online. Surface Shave: Revealing the Apical-Restricted Uroglycome. Available at:[Link]

Sources

Validation & Comparative

comparative study of 4-O-Methyl-D-glucose vs 3-O-Methyl-D-glucose in glucose transport

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the mechanistic nuances of facilitative glucose transporters (GLUTs) requires substrates that isolate transport kinetics from downstream metabolic sinks. Methylated glucose analogs, specifically 3-O-Methyl-D-glucose (3-OMG) and 4-O-Methyl-D-glucose (4-OMG) , serve as indispensable tools in this domain. While both analogs successfully bypass hexokinase-mediated phosphorylation, their distinct methylation sites dictate divergent solubilities, transporter affinities, and enzymatic reactivities.

This guide provides an objective, data-driven comparison of 3-OMG and 4-OMG, detailing their physicochemical properties, transport kinetics, and field-proven experimental workflows.

Structural & Physicochemical Divergence

The position of the methoxy group fundamentally alters the hydration dynamics and stereoelectronic properties of the pyranose ring.

  • 3-O-Methyl-D-glucose (3-OMG): Methylation at the C3 position yields a highly soluble compound (approx. 850 g/L at 25°C)[1]. It is the gold standard for in vitro and in vivo transport assays because it perfectly mimics D-glucose's interaction with the hexose carrier without triggering downstream metabolic cascades[2].

  • 4-O-Methyl-D-glucose (4-OMG): Methylation at the C4 position forces the molecule into a distorted (^4)C(_1) chair conformation[1]. The C4 methoxy group disrupts the hydrogen-bonding network, resulting in a[1]. While less commonly used for pure transport assays, its unique structural profile makes it valuable for tracing specific enzymatic pathways and cellulose degradation mechanisms[1].

Transport Kinetics & GLUT Affinity

Both 3-OMG and 4-OMG are transported across the plasma membrane via facilitative diffusion, primarily mediated by [2].

  • 3-OMG Kinetics: 3-OMG is recognized by brain hexose carriers with approximately 90% the affinity of native D-glucose[2]. In Xenopus laevis oocytes expressing human GLUT1, the[3]. In rat erythrocyte models, the zero-trans net uptake Km​ is approximately 2.3 mM[4]. Because it is not metabolized, 3-OMG accumulates intracellularly until an equilibrium is established with the extracellular space, making it an ideal contrast agent for Chemical Exchange Saturation Transfer (CEST) MRI in tumor detection[2].

  • 4-OMG Kinetics: 4-OMG is also transported by GLUTs, but the steric hindrance at C4 alters its binding pocket interactions. It is frequently utilized as a competitive inhibitor or a selective probe in specialized kinetic studies where C3-hydroxylation is required for parallel receptor binding.

Metabolic Fate & Enzymatic Interactions

The most critical distinction between these two analogs lies in their enzymatic reactivity post-transport.

  • Hexokinase Evasion: Neither 3-OMG nor 4-OMG is phosphorylated by hexokinase. 3-OMG lacks the necessary C3 hydroxyl interactions, while [1]. This shared trait ensures both molecules remain trapped in the cytosol as free sugars.

  • Glucose Oxidase (GOx) Reactivity: Glucose oxidase exhibits strict stereospecificity for the β -D-glucose configuration. The C3 hydroxyl group is absolutely critical for binding within the GOx active site; thus, . Conversely, the GOx active site is more tolerant of modifications at the C4 position.[5]. This makes 4-OMG a highly selective substrate for differentiating enzymatic vs. transport-driven phenomena.

MetabolicFate Extracellular Extracellular Space (3-OMG & 4-OMG) GLUT GLUT Transporter (Facilitated Diffusion) Extracellular->GLUT Uptake Intra_3OMG Intracellular 3-OMG GLUT->Intra_3OMG 3-OMG Intra_4OMG Intracellular 4-OMG GLUT->Intra_4OMG 4-OMG Hexokinase Hexokinase (Phosphorylation) Intra_3OMG->Hexokinase Steric Block GOx Glucose Oxidase (Oxidation) Intra_3OMG->GOx No Activity Intra_4OMG->Hexokinase Steric Block Intra_4OMG->GOx 15% Relative Activity

Figure 1: Divergent metabolic fates of 3-OMG and 4-OMG following GLUT-mediated cellular uptake.

Quantitative Data Comparison

Parameter3-O-Methyl-D-glucose (3-OMG)4-O-Methyl-D-glucose (4-OMG)
Aqueous Solubility (25°C) ~850 g/L[1]~720 g/L[1]
GLUT1 Affinity ( Km​ ) 17–26 mM (Oocytes) / 2.3 mM (RBCs)[4],[3]Variable (Lower than 3-OMG)
Hexokinase Phosphorylation None[3]None (Steric hindrance)[1]
Glucose Oxidase (GOx) Activity Negligible / 0%~15% relative to D-glucose[5]
Primary Applications CEST MRI[2], GTPS diagnostics[6]Enzyme kinetics, cellulose models[1]

Experimental Workflows

Protocol A: Erythrocyte 14C-3-OMG Uptake Assay (GTPS Diagnosis)

This self-validating protocol is the clinical standard for diagnosing[6].

Causality Note: Why perform the assay at 4°C instead of 37°C? At physiological temperatures, GLUT1-mediated transport of 3-OMG is too rapid to capture accurate initial rate kinetics (influx). Cooling the system to 4°C slows the transporter's conformational changes, allowing precise, reproducible measurements at 5-second intervals. Furthermore, using 3-OMG instead of D-glucose ensures that the measured intracellular accumulation purely reflects transporter activity (zero-trans influx) without being confounded by a metabolic sink.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood into sodium-heparin or citrate-phosphate-dextrose (CPD) tubes to prevent coagulation[6].

  • Erythrocyte Isolation: Centrifuge to isolate erythrocytes, wash three times with ice-cold PBS, and resuspend to a standardized hematocrit.

  • Isotope Incubation: Add 14 C-labeled 3-OMG to a final concentration of 0.5 mmol/L (1 μ Ci/mL) at pH 7.4 and exactly 4°C[6].

  • Termination of Influx: At precise 5-second intervals, terminate the uptake by adding a massive excess of ice-cold stop solution (containing a competitive inhibitor like phloretin) and immediately centrifuging.

  • Quantitation: Lyse the washed erythrocyte pellets and quantify the intracellular 14 C-3-OMG accumulation using liquid scintillation counting. Patients with GTPS typically show uptake at ~44% of healthy controls[6].

RBC_Protocol Step1 Blood Collection (Heparin/CPD) Step2 Erythrocyte Isolation & Wash Step1->Step2 Step3 Incubation with 14C-3-OMG (4°C) Step2->Step3 Step4 Terminate Influx (5-sec intervals) Step3->Step4 Step5 Cell Lysis & Scintillation Step4->Step5

Figure 2: Step-by-step workflow for the Erythrocyte 14C-3-OMG Uptake Assay.

Protocol B: Selective Oxidation Assay using 4-OMG

When studying complex mixtures or engineered oxidoreductases, 4-OMG is used to isolate glucose oxidase activity from other sugar-metabolizing enzymes.

Causality Note: Why use 4-OMG in crude lysates? Because 4-OMG is not phosphorylated by hexokinase but retains 15% GOx activity, it can be used in crude cellular lysates without the need to chemically inhibit background kinase activity or deplete ATP. This ensures the assay strictly measures oxidative pathways.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare cell or tissue extracts in a neutral buffer (pH 7.0) without ATP to further ensure kinases remain inactive.

  • Substrate Addition: Introduce 4-OMG at a saturating concentration (e.g., 10-20 mM) to the reaction mixture.

  • Coupled Detection: Utilize a colorimetric probe (e.g., an Amplex Red equivalent) and horseradish peroxidase (HRP). As GOx oxidizes 4-OMG, it generates H2​O2​ , which HRP uses to convert the probe into a colorimetric product.

  • Kinetic Readout: Measure absorbance continuously at 570 nm. The rate of color formation is directly proportional to the GOx-mediated oxidation of 4-OMG, completely independent of background hexokinase or GLUT transport rates.

References

  • Title: CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors Source: NIH PubMed Central URL: [Link]

  • Title: Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome Source: PubMed URL: [Link]

  • Title: Roles of facilitative glucose transporter GLUT1 in [18F]FDG positron emission tomography (PET) imaging of human diseases Source: Open Med Science URL: [Link]

  • Title: US20130337485A1 - Enzymatic synthesis of active pharmaceutical ingredient and intermediates thereof Source: Google Patents URL

Sources

Comparative Analysis of Methylated Glucose Isomers: 3-O-Methylglucose vs. Methyl α-D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

In the fields of cellular metabolism and drug development, isolating glucose transport kinetics from intracellular metabolic consumption is a persistent challenge. Native D-glucose is rapidly metabolized, making it impossible to measure true steady-state transport. While 2-Deoxyglucose (2-DG) is widely used, it acts as a metabolic sink (trapped as 2-DG-6-phosphate), which alters the concentration gradient and prevents the measurement of bidirectional flux.

To solve this, researchers rely on methylated glucose isomers. This guide provides an in-depth comparative analysis of the two most critical isomers—3-O-Methylglucose (3-OMG) and Methyl α-D-glucopyranoside (AMG) —detailing their mechanistic divergence, kinetic profiles, and self-validating experimental workflows.

Mechanistic Divergence & Structural Causality

The utility of methylated glucose isomers stems from how specific methyl group placements dictate their interaction with membrane transporters and intracellular kinases.

3-O-Methylglucose (3-OMG): The GLUT Probe 3-OMG is methylated at the C3 position. This structural change allows it to be readily recognized by Class I Facilitative Glucose Transporters (GLUTs). Historically, 3-OMG was considered completely biologically inert. However, rigorous nuclear magnetic resonance (NMR) and enzymatic studies have proven that 3-OMG is phosphorylated by hexokinase to form 3-OMG-6-phosphate 1. Crucially, the catalytic efficiency ( Vmax​/Km​ ) of hexokinase for 3-OMG is several orders of magnitude lower than for native D-glucose 2. Because it cannot proceed further through glycolysis, 3-OMG-6-phosphate slowly accumulates. Causality for assay design: 3-OMG is perfect for short-term equilibrium exchange assays, but researchers must account for phosphorylation in long-term incubations.

Methyl α-D-glucopyranoside (AMG): The SGLT Probe AMG (also known as 1-O-methylglucose) is uniquely methylated at the anomeric C1 position, locking the molecule in the alpha-pyranose ring conformation. This modification completely abolishes its recognition by both GLUT transporters and hexokinase. Instead, AMG serves as a highly specific, non-metabolizable substrate for Sodium-Glucose Cotransporters (SGLTs) 3. Causality for assay design: Because AMG cannot be transported by basolateral GLUTs or phosphorylated, it is the definitive reagent for isolating apical SGLT1/2 active transport without intracellular trapping or basolateral efflux [[4]]().

G cluster_3OMG 3-O-Methylglucose (3-OMG) Pathway cluster_AMG Methyl α-D-glucopyranoside (AMG) Pathway Extracellular Extracellular Space (Glucose Isomer Pool) GLUT GLUT Transporters (Facilitated Diffusion) Extracellular->GLUT 3-OMG SGLT SGLT Transporters (Na+-Dependent Active) Extracellular->SGLT AMG + Na+ Hexokinase Hexokinase (Low Affinity) GLUT->Hexokinase Intracellular Entry OMG6P 3-OMG-6-Phosphate (Intracellular Accumulation) Hexokinase->OMG6P Phosphorylation IntactAMG Intact AMG (Strictly Non-Metabolized) SGLT->IntactAMG Apical Uptake

Cellular transport mechanisms and metabolic fates of 3-OMG and AMG.

Quantitative Kinetic Profiling

To select the correct isomer for your specific cellular model, you must align the isomer's kinetic properties with the target transporter.

Parameter3-O-Methylglucose (3-OMG)Methyl α-D-Glucopyranoside (AMG)
Target Transporter Class I GLUTs (e.g., GLUT1, GLUT4)SGLTs (e.g., SGLT1, SGLT2)
Transport Mechanism Facilitated Diffusion (Na⁺-independent)Secondary Active Transport (Na⁺-dependent)
Metabolic Fate Slow phosphorylation to 3-OMG-6-PStrictly non-metabolized
Typical Km​ Values ~17–20 mM (Hepatocyte GLUTs) 5~0.2–2.0 mM (Intestinal SGLT1)
Primary Inhibitor Cytochalasin B, PhloretinPhlorizin
Primary Application Bidirectional equilibrium exchange assaysApical Na⁺-driven uptake assays

Experimental Protocol Design: Self-Validating Assays

A robust protocol must be a self-validating system . This means the assay design inherently controls for non-specific membrane diffusion and isolates the exact mechanism of action.

Workflow Seed 1. Cell Preparation (Myotubes or Proximal Tubule) Starve 2. Substrate Starvation (Deplete Endogenous Glucose) Seed->Starve Split Select Isomer Starve->Split Trt_3OMG 3A. [14C]-3-OMG Uptake Control: + Cytochalasin B Split->Trt_3OMG GLUT Assay Trt_AMG 3B. [14C]-AMG Uptake Control: Choline Buffer (No Na+) Split->Trt_AMG SGLT Assay Wash 4. Transport Termination (Ice-Cold Wash + Inhibitors) Trt_3OMG->Wash Trt_AMG->Wash Lyse 5. Cell Lysis & Scintillation Counting Wash->Lyse Analyze 6. Data Synthesis (Total Uptake - Non-Specific) Lyse->Analyze

Self-validating experimental workflow for isomer-specific transport assays.

Protocol A: GLUT-Mediated Bidirectional Flux using [¹⁴C]-3-OMG

Causality: Because 3-OMG equilibrates across the plasma membrane, it allows researchers to measure true bidirectional transport kinetics without the confounding variable of rapid metabolic trapping seen with 2-DG. Self-Validation: Subtracting the signal of a Cytochalasin B-treated well from the total signal isolates the specific GLUT-mediated flux from non-specific diffusion.

  • Starvation: Incubate L6 myotubes in glucose-free, serum-free Krebs-Ringer HEPES (KRH) buffer for 2 hours to deplete endogenous intracellular glucose.

  • Stimulation: Treat with 100 nM insulin for 20 minutes to induce GLUT4 translocation to the plasma membrane.

  • Negative Control Prep: Pre-incubate parallel control wells with 20 μM Cytochalasin B for 10 minutes prior to isotope addition.

  • Isotope Addition: Initiate transport by adding KRH buffer containing 0.1 mM unlabeled 3-OMG spiked with 1 μCi/mL [¹⁴C]-3-OMG.

  • Termination: At exact time points (e.g., 1, 3, 5 minutes), rapidly aspirate the hot buffer and wash cells three times with ice-cold KRH buffer containing 20 μM Cytochalasin B and 0.1 mM Phloretin. Causality Check: The cold temperature and inhibitors instantly freeze transporter conformational changes, preventing 3-OMG efflux during the wash steps.

  • Quantification: Lyse cells in 0.1 N NaOH / 0.1% SDS and measure radioactivity via liquid scintillation counting.

Protocol B: SGLT-Mediated Apical Uptake using[¹⁴C]-AMG

Causality: AMG transport is strictly dependent on the sodium electrochemical gradient. By manipulating the extracellular cation, we create a perfectly self-validating system that isolates SGLT activity from background noise. Self-Validation: Specific SGLT uptake = (Uptake in Na⁺ Buffer) - (Uptake in Choline⁺ Buffer). Phlorizin serves as an orthogonal pharmacological validation 4.

  • Buffer Preparation: Prepare two transport buffers. Buffer A (Na⁺-replete): 140 mM NaCl. Buffer B (Na⁺-depleted): 140 mM Choline Chloride.

  • Equilibration: Wash confluent renal proximal tubule cells twice with the respective buffers and equilibrate for 15 minutes at 37°C.

  • Negative Control Prep: Run parallel wells using Buffer B (Choline⁺) and Buffer A supplemented with 300 μM Phlorizin.

  • Isotope Addition: Add buffer containing 1 mM unlabeled AMG spiked with 1 μCi/mL [¹⁴C]-AMG.

  • Termination: After 15 minutes, terminate the reaction by washing three times with ice-cold Buffer B containing 300 μM Phlorizin. Causality Check: Removing extracellular sodium and adding Phlorizin prevents any reverse transport or continued uptake during the wash phase.

  • Quantification: Lyse cells and quantify via scintillation counting.

References

  • [1] Cortès S, Gromova M, Evrard A, et al. "In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar." Plant Physiology, 2003. 1

  • [2] Malaisse-Lagae F, Giroix MH, Sener A, Malaisse WJ. "Phosphorylation of 3-O-methyl-D-glucose by yeast and beef hexokinase." FEBS Letters, 1986. 2

  • [5] Whitesell RR, Gliemann J. "Kinetics of 3-O-methyl-D-glucose Transport in Isolated Rat Hepatocytes." Journal of Biological Chemistry, 1979. 5

  • [3] "Mammalian Sugar Transporters." IntechOpen, 2014.3

  • [4] "Methyl alpha-D-glucopyranoside | High-Purity Reagent." Benchchem. 4

Sources

Quantifying the Experimental Bias of Glucose Analogs in Uptake Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Illusion of Proxy Measurement

Cellular glucose uptake is a fundamental metric in oncology, immunology, and metabolic disease research. Because D-glucose is rapidly metabolized upon entering the cell, quantifying transport relies on structural analogs that enter the cell but resist downstream glycolysis. The core assumption of these assays is that the analog acts as a perfect proxy for D-glucose.

However, as a Senior Application Scientist, I frequently observe that this assumption is flawed. The structural modifications required to make an analog detectable—whether by adding a radioactive isotope, a luminescent target, or a bulky fluorophore—inherently alter its interaction with Solute Carrier Family 2 (SLC2A/GLUT) transporters and intracellular enzymes. This guide objectively compares the performance of common glucose analogs, unmasks the hidden experimental biases they introduce, and provides a self-validating protocol to ensure scientific integrity in your uptake studies.

Mechanistic Divergence: Why Analogs Deviate from D-Glucose

To understand assay bias, we must first examine the causality behind analog transport and metabolic trapping.

  • Metabolic Trapping (2-DG and 3 H-2-DG): The most reliable analogs involve the removal of the hydroxyl group at the C-2 position, creating 2-deoxyglucose (2-DG). Upon entering the cell via GLUTs, 2-DG is phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). Because it lacks the C-2 hydroxyl necessary for isomerization to fructose-6-phosphate, it cannot proceed through glycolysis and becomes metabolically trapped. While this accurately reflects GLUT affinity, radiometric detection methods require extensive washing, which can induce analog efflux and artificially lower the readout.

  • Steric Hindrance & Transporter Independence (2-NBDG): Fluorescent analogs like 2-NBDG are highly attractive for single-cell flow cytometry. However, the addition of the massive 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore drastically alters the molecule's steric profile. This bulk lowers the maximum transport rate ( Vmax​ ) and, more critically, forces the molecule to enter cells via alternative, non-GLUT pathways.

G cluster_ext Extracellular Space cluster_int Intracellular Space Glc D-Glucose GLUT GLUT Transporters (SLC2A family) Glc->GLUT High Affinity DG 2-Deoxyglucose (2-DG) DG->GLUT High Affinity NBDG 2-NBDG (Fluorescent) NBDG->GLUT Low Affinity / Steric Hindrance Unknown Transporter-Independent Mechanisms NBDG->Unknown Primary Route? G6P Glucose-6-Phosphate (Metabolized) GLUT->G6P Hexokinase DG6P 2-DG-6-Phosphate (Trapped/Accumulates) GLUT->DG6P Hexokinase NBDG_int Intracellular 2-NBDG (Fluorescent Signal) GLUT->NBDG_int Unknown->NBDG_int

Mechanistic divergence in cellular transport and trapping of glucose analogs.

The 2-NBDG Controversy: A Cautionary Tale in Experimental Bias

While 2-NBDG is widely marketed as a direct proxy for glucose uptake, recent rigorous genetic and pharmacological studies have unmasked severe experimental biases.

A pivotal study by demonstrated that CRISPR-Cas9 ablation of the Slc2a1 (GLUT1) gene in myeloma cells reduced 14 C-glucose uptake by 80%, yet had absolutely no effect on the magnitude or kinetics of 2-NBDG import. Similarly, revealed a massive discordance in murine T cells, where 2-NBDG uptake was not inhibited by competitive substrates or facilitative glucose transporter inhibitors.

These findings authoritatively prove that 2-NBDG often enters cells via transporter-independent mechanisms (such as endocytosis or unidentified channels), rendering it an unreliable proxy for true GLUT-mediated glucose transport capacity unless heavily validated.

Quantitative Comparison of Assay Modalities

To select the appropriate analog, researchers must weigh transporter specificity against throughput and detection bias.

Analog TypeDetection ModalityTransporter SpecificityMetabolic FatePrimary Bias / LimitationBest Application
3 H-2-DG Radiometric (Scintillation)High (GLUT1-4)Trapped as 2-DG6PWash-step efflux; Radioactive waste handlingGold standard baseline validation
2-DG Bioluminescent (Enzymatic)High (GLUT1-4)Trapped as 2-DG6PRelies on endogenous Hexokinase activityHigh-throughput screening (HTS)
2-NBDG Fluorescent (Flow/Imaging)Low / ControversialUnknown / RecycledTransporter-independent uptake; Steric hindranceSpatial imaging (with orthogonal validation)
18 F-FDG PET ImagingHigh (GLUT1-4)Trapped as FDG6PShort half-life (110 min); High costIn vivo clinical and preclinical imaging

Note: Bioluminescent assays, such as, couple 2-DG6P accumulation to an enzymatic luciferase reaction, providing a wash-free alternative that eliminates the efflux bias seen in radiometric assays.

Self-Validating Protocol: Orthogonal Glucose Uptake Workflow

To eliminate single-assay bias, I strongly recommend an orthogonal workflow. This protocol triangulates data using a radiometric baseline, a bioluminescent high-throughput screen, and a fluorescent single-cell readout. Crucially, it incorporates built-in causality controls (Cytochalasin B and Phloretin) to ensure the system is self-validating.

Workflow Start Cell Preparation & Starvation (Glucose-free media, 1h) Split Split into Parallel Assays Start->Split Assay1 Radiometric Assay (3H-2-DG) Split->Assay1 Assay2 Bioluminescent Assay (2-DG + G6PDH) Split->Assay2 Assay3 Fluorescent Assay (2-NBDG) Split->Assay3 Wash1 Multiple Wash Steps (Stop buffer + Phloretin) Assay1->Wash1 Lysis2 Direct Lysis & Enzyme Addition (No Wash) Assay2->Lysis2 Wash3 Wash & Flow Cytometry (Single-cell resolution) Assay3->Wash3 Read1 Liquid Scintillation Counting (Gold Standard) Wash1->Read1 Read2 Luminescence Plate Reader (High Throughput) Lysis2->Read2 Read3 Flow Cytometer (FITC channel) (High Bias Risk) Wash3->Read3 Compare Data Normalization & Cross-Validation Read1->Compare Read2->Compare Read3->Compare

Orthogonal workflow for validating glucose uptake to minimize analog-specific biases.

Step-by-Step Methodology

Step 1: Cellular Preparation and Starvation

  • Seed cells in appropriate multi-well plates (e.g., 96-well for luminescence, 24-well for flow/radiometric).

  • Wash cells twice with PBS and incubate in glucose-free, serum-free media for 1 hour at 37°C. Causality: This depletes intracellular glucose stores and forces the translocation of GLUT transporters to the plasma membrane, maximizing assay sensitivity and signal-to-noise ratio.

Step 2: Inhibitor Control Setup (The Self-Validation Step)

  • Pre-treat the negative control wells with 50 µM Cytochalasin B for 15 minutes prior to analog addition. Causality: Cytochalasin B is a potent inhibitor that binds the internal face of GLUT transporters. Any signal detected in these specific wells represents passive diffusion, endocytosis, or non-specific binding (i.e., experimental bias). This background must be mathematically subtracted from the total signal to yield true GLUT-mediated transport.

Step 3: Analog Incubation

  • Add the respective analogs ( 3 H-2-DG at 1 µCi/mL, 2-DG at 1 mM, or 2-NBDG at 50 µM) to the parallel assay plates.

  • Incubate for exactly 10 to 15 minutes at 37°C. Causality: Uptake must be measured strictly during the linear phase of transport. Prolonged incubation leads to analog efflux or the saturation of intracellular hexokinase, which flattens the kinetic curve and obscures true transport rates.

Step 4: Reaction Termination and Processing

  • For Radiometric/Fluorescent Assays: Terminate the reaction by washing rapidly with ice-cold PBS containing 0.1 mM Phloretin. Causality: Cold temperatures reduce membrane fluidity, while Phloretin actively blocks bidirectional GLUT transport, preventing the rapid efflux of intracellular analogs during the wash steps.

  • For Bioluminescent Assays: Add the acidic lysis buffer directly to the wells (no wash required). Causality: Direct lysis instantly denatures endogenous enzymes, preserving the accumulated 2-DG6P for precise enzymatic quantification by the added G6PDH/luciferase reagent.

Step 5: Detection and Normalization

  • Read signals using liquid scintillation ( 3 H), a luminescence plate reader (2-DG6P), or a flow cytometer (2-NBDG).

  • Normalize all data against total protein concentration (via BCA assay) or viable cell count to eliminate biases caused by uneven cell seeding density.

Conclusion

No single glucose analog is free from experimental bias. While 2-NBDG offers unparalleled spatial and single-cell resolution, its susceptibility to transporter-independent uptake makes it a dangerous standalone metric. By understanding the mechanistic fate of these analogs and employing a self-validating, orthogonal protocol that leverages the wash-free precision of bioluminescent 2-DG assays alongside radiometric baselines, researchers can confidently isolate true metabolic shifts from artifactual noise.

References

  • Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS ONE |[Link]

  • Single Cell Glucose Uptake Assays: A Cautionary Tale | Immunometabolism (NCBI PMC) |[Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters | Biochimie (PubMed) |[Link]

A Researcher's Guide to Glucose Analogs: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of cellular metabolism, glucose stands as a central player. To unravel the complexities of its transport and metabolism, researchers have long turned to glucose analogs – molecules that mimic glucose but possess unique properties that allow for their tracking and measurement. This guide provides an in-depth comparison of the most commonly used glucose analogs, focusing on the kinetic differences that are critical for experimental design and data interpretation. We will delve into the nuances of their interaction with glucose transporters (GLUTs) and hexokinases (HKs), providing you with the technical insights and practical methodologies to empower your research.

The Principle of Glucose Analogs: A Double-Edged Sword

The utility of glucose analogs lies in their structural similarity to D-glucose, which allows them to be recognized and transported into the cell by GLUTs and subsequently phosphorylated by HKs. However, it is the subtle molecular differences that make them powerful research tools. These modifications, often at the C2 or C6 position, can halt their metabolism at a specific step, leading to their accumulation within the cell. This accumulation, which can be detected and quantified, serves as a surrogate measure for glucose uptake and metabolism.

The choice of analog is paramount and depends critically on the specific biological question being addressed. As we will explore, the kinetic parameters of these analogs for GLUTs and HKs can vary significantly, impacting their suitability for different applications.

A Comparative Kinetic Landscape of Common Glucose Analogs

The interaction of glucose analogs with their protein targets is defined by key kinetic parameters: the Michaelis constant (K_m), representing the substrate concentration at half-maximal velocity, and the maximal velocity (V_max). A lower K_m indicates a higher affinity of the enzyme or transporter for the substrate.

Below is a summary of the reported kinetic parameters for various glucose analogs. It is important to note that these values can vary depending on the specific cell type, tissue, isoform of the transporter or enzyme, and the experimental conditions.

AnalogTransporter/EnzymeK_m (mM)V_max (relative to Glucose)Key Characteristics & Caveats
D-Glucose GLUT1~3-71.0The natural substrate; serves as the benchmark.
GLUT4~51.0Insulin-sensitive transporter in muscle and adipose tissue.
Hexokinase I/II~0.03-0.11.0High-affinity hexokinases found in most tissues.
Hexokinase IV (Glucokinase)~5-101.0Low-affinity hexokinase in liver and pancreas; not inhibited by G6P.[1][2][3]
2-Deoxy-D-glucose (2-DG) GLUT1~1-10[4][5]Similar to GlucoseCompetitively inhibits glucose transport.
GLUT4~3-12[4]Similar to GlucoseWidely used for measuring glucose uptake.
Hexokinase I/II~0.1-0.3[6][7]SubstratePhosphorylated to 2-DG-6-P, which is trapped in the cell.[8][9][10][11] Competitively inhibits hexokinase.[6][7]
[¹⁸F]-Fluorodeoxyglucose (FDG) GLUTsSimilar to 2-DGSimilar to 2-DGPET imaging tracer for measuring glucose metabolism in vivo.[12][13][14]
HexokinasesSimilar to 2-DGSubstrateKinetics are often analyzed using Sokoloff or Patlak models.[12][15]
2-NBDG GLUT2TransportedLower than Glucose[16]Fluorescent analog for imaging glucose uptake.[17][18]
Other GLUTsTransport is debatedUptake may be transporter-independent.[19][20]Caution: Significant evidence suggests uptake can occur independently of GLUTs, questioning its reliability as a direct measure of glucose transport.[19][21][20]
6-NBDG GLUTsTransport is debatedUptake may be transporter-independent.[19][21]Fluorescent analog. Similar caveats as 2-NBDG regarding transporter-independent uptake.[19][21]
3-O-Methyl-D-glucose (3-OMG) GLUTsTransportedSimilar to GlucoseTransported but not phosphorylated. Used to measure glucose transport specifically.[22]

Delving Deeper: The Rationale Behind Experimental Choices

The selection of a glucose analog should be a deliberate choice based on a clear understanding of its metabolic fate and the specific research question.

The Glycolytic Pathway and the Fate of Glucose Analogs

The initial steps of glycolysis provide the framework for understanding how these analogs work.

Glycolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Analog_ext Glucose Analog Analog_int Glucose Analog Analog_ext->Analog_int GLUT G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Analog_P Analog-6-Phosphate Analog_int->Analog_P Hexokinase Glycolysis Further Glycolysis G6P->Glycolysis Trapped Trapped Metabolite Analog_P->Trapped Cannot be further metabolized

Caption: Metabolic fate of glucose versus its analogs.

D-glucose is transported into the cell and phosphorylated by hexokinase to glucose-6-phosphate (G6P), which then enters glycolysis. Analogs like 2-DG and FDG are also transported and phosphorylated, but their respective phosphate products cannot be further metabolized by phosphoglucose isomerase and are thus trapped intracellularly.[2][9][22] This accumulation is the basis for their use in measuring glucose uptake. In contrast, 3-O-methyl-D-glucose is transported but not phosphorylated, making it a tool to isolate the transport step.[22]

The Controversy Surrounding Fluorescent Analogs

While fluorescent analogs like 2-NBDG and 6-NBDG offer the advantage of visualization through microscopy and flow cytometry, their use as direct reporters of glucose transport is contentious. Several studies have demonstrated that their uptake can be independent of glucose transporters.[19][21][20] This is likely due to the bulky fluorescent group altering the molecule's properties. Therefore, while useful for observing general cellular uptake, attributing changes in their fluorescence solely to alterations in GLUT activity requires careful validation with other methods.

Methodologies for Kinetic Analysis: A Practical Guide

Accurate kinetic analysis requires robust experimental design and execution. Here, we provide step-by-step protocols for two common methods.

Radiolabeled Glucose Analog Uptake Assay

This is considered the gold standard for quantifying glucose uptake due to its high sensitivity and specificity.[23]

Radiolabeled_Uptake_Workflow Start Seed cells and culture overnight Wash1 Wash cells with glucose-free buffer Start->Wash1 Starve Incubate in glucose-free buffer (e.g., 30-60 min) Wash1->Starve Treat Treat with experimental compounds Starve->Treat Uptake Add radiolabeled analog (e.g., [3H]-2-DG) for a defined time Treat->Uptake Stop Stop uptake with ice-cold buffer Uptake->Stop Wash2 Wash cells multiple times to remove extracellular tracer Stop->Wash2 Lyse Lyse cells Wash2->Lyse Scintillation Measure radioactivity using a scintillation counter Lyse->Scintillation Analyze Normalize to protein content and calculate uptake rate Scintillation->Analyze

Caption: Workflow for a radiolabeled glucose uptake assay.

Protocol: [³H]-2-Deoxyglucose Uptake Assay

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, gently wash the cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.

  • Treatment: Replace the buffer with KRH buffer containing your test compounds (e.g., insulin, inhibitors) and incubate for the desired time.

  • Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-2-DG (final concentration typically 0.1-1.0 µCi/mL) and a known concentration of unlabeled 2-DG. Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of glucose or cytochalasin B to inhibit further transport.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Normalization: Determine the protein concentration of each lysate to normalize the radioactivity counts (counts per minute per microgram of protein).

Fluorescent Glucose Analog Uptake Assay

This method allows for single-cell analysis and high-throughput screening.

Protocol: 2-NBDG Uptake Assay using Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Starvation: Wash the cells with glucose-free medium and incubate in the same medium for 30-60 minutes at 37°C.[18]

  • Treatment: Treat the cells with your experimental compounds in glucose-free medium.

  • Uptake: Add 2-NBDG to the cell suspension (final concentration typically 10-100 µM) and incubate for 15-60 minutes at 37°C, protected from light.[17][18]

  • Termination and Washing: Stop the uptake by adding ice-cold phosphate-buffered saline (PBS). Centrifuge the cells at a low speed and wash them twice with ice-cold PBS to remove extracellular 2-NBDG.[18]

  • Staining (Optional): Resuspend the cells in PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting at ~488 nm and measuring emission at ~530 nm.

  • Analysis: Quantify the mean fluorescence intensity (MFI) of the viable cell population.

Conclusion: Informed Decisions for Rigorous Science

The choice of a glucose analog is a critical decision that can profoundly impact the outcome and interpretation of your research. While radiolabeled analogs like 2-DG remain the gold standard for quantitative uptake studies, fluorescent analogs offer unique advantages for imaging and high-throughput applications, albeit with important caveats. A thorough understanding of the kinetic differences between these analogs and the principles of their respective detection methods is essential for any researcher investigating glucose metabolism. By carefully considering the information presented in this guide, you will be better equipped to design rigorous experiments that yield accurate and meaningful data.

References

  • Estimating glucose metabolism using glucose analogs and two tracer kinetic models in isolated rabbit heart - American Physiological Society Journal. [Link]

  • Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D... - PMC. [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC. [Link]

  • FDG-PET kinetic model identifiability and selection using machine learning. [Link]

  • A new Michaelis–Menten-based kinetic model for transport and phosphorylation of glucose and its analogs in skeletal muscle - PMC. [Link]

  • A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC. [Link]

  • Estimating glucose metabolism using glucose analogs and two tracer kinetic models in isolated rabbit heart - PubMed. [Link]

  • BioAssay Systems Glucose Uptake. [Link]

  • Mathematical Models for FDG Kinetics in Cancer: A Review - PMC - NIH. [Link]

  • Kinetic Modeling of Brain [18-F]FDG Positron Emission Tomography Time Activity Curves with Input Function Recovery (IR) Method - PMC. [Link]

  • Competitive inhibition of rat brain hexokinase by 2-deoxyglucose, glucosamine, and metrizamide - PubMed. [Link]

  • Overview of the FDG-PET imaging data and kinetic analysis. a Schematic... - ResearchGate. [Link]

  • Glucose (2-NBDG) uptake assay - Bio-protocol. [Link]

  • Advanced kinetic modelling strategies: Towards adoption in clinical PET imaging - White Rose Research Online. [Link]

  • Glucose Uptake Cell-Based Assay Kit - ResearchGate. [Link]

  • Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - ResearchGate. [Link]

  • Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO. [Link]

  • Glucose uptake assay - Bio-protocol. [Link]

  • Hexokinase Regulates Kinetics of Glucose Transport and Expression of Genes Encoding Hexose Transporters in Saccharomyces cerevisiae - PMC. [Link]

  • Kinetics of 2-deoxyglucose transport in skeletal muscle: effects of insulin and contractions. [Link]

  • Inhibition of hexokinase D by the product MgADP V with respect to... - ResearchGate. [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed. [Link]

  • Replacement of intracellular C-terminal domain of GLUT1 glucose transporter with that of GLUT2 increases Vmax and Km of transport activity - PubMed. [Link]

  • Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed. [Link]

  • A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC. [Link]

  • Suppression of kinetic cooperativity of hexokinase D (glucokinase) by competitive inhibitors. A slow transition model - PubMed. [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters | Request PDF - ResearchGate. [Link]

  • Inhibition of hexokinase by multisubstrate analogs - PubMed. [Link]

  • Hexokinase/Glucokinase - ResearchGate. [Link]

  • Michaelis–Menten kinetics - Wikipedia. [Link]

  • Kinetic Differences and Similarities Among 3Tracers of Myocardial Glucose Uptake - Journal of Nuclear Medicine. [Link]

  • Functional Properties and Genomics of Glucose Transporters - PMC - NIH. [Link]

  • Hexokinase - Wikipedia. [Link]

  • Enhanced Binding Affinity of 2-Deoxyglucose-6Phosphate to Hexokinase I: Insights from Molecular Simulations - Preprints.org. [Link]

  • The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and ... - PMC. [Link]

  • Studies of the Enzyme Hexokinase. I. Steady State Kinetics at pH 8 - ACS Publications. [Link]

  • Labeled Glucose Analogs in the Genomic Era | Journal of Nuclear Medicine. [Link]

  • Kinetic Analysis of Glucose Tracer Uptake and Metabolism by Brain in V - Taylor & Francis eBooks. [Link]

  • 2-NBDG - Wikipedia. [Link]

  • The Michaelis-Menten equation: a simple model of an enzymatic reaction - STUDENT CONSULT (ver. 2.3). [Link]

  • Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model - Frontiers. [Link]

  • K m and V max values for D-glucose and D-xylose uptake by Hxt36 transporters expressed in strain DS68625 - ResearchGate. [Link]

Sources

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